DSPE-PEG12-Mal
Description
Structure
2D Structure
Properties
Molecular Formula |
C75H140N3O24P |
|---|---|
Molecular Weight |
1498.9 g/mol |
IUPAC Name |
[3-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C75H140N3O24P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-74(83)99-67-69(102-75(84)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)68-101-103(85,86)100-44-40-77-71(80)38-42-87-45-47-89-49-51-91-53-55-93-57-59-95-61-63-97-65-66-98-64-62-96-60-58-94-56-54-92-52-50-90-48-46-88-43-39-76-70(79)37-41-78-72(81)35-36-73(78)82/h35-36,69H,3-34,37-68H2,1-2H3,(H,76,79)(H,77,80)(H,85,86) |
InChI Key |
NSUQHFQCPXYHBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DSPE-PEG12-Mal: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal), a heterobifunctional lipid-PEG conjugate crucial for advancements in drug delivery and bioconjugation. We will delve into its chemical structure, physicochemical properties, and provide detailed protocols for its application in creating targeted delivery systems.
Core Structure and Physicochemical Properties
This compound is an amphiphilic molecule composed of three key components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated 18-carbon phospholipid that serves as the hydrophobic lipid anchor. This portion of the molecule readily inserts into lipid bilayers of liposomes and other lipid-based nanoparticles.
-
Polyethylene Glycol (PEG) Linker (12 repeating units): A hydrophilic polymer chain consisting of 12 ethylene glycol units. The PEG linker provides a flexible spacer, increases the hydrophilicity of the molecule, and imparts "stealth" characteristics to nanoparticles, reducing clearance by the reticuloendothelial system and prolonging circulation time. The spacer arm has a length of 46 atoms or 53.3 Å.[1]
-
Maleimide (Mal) Group: A reactive functional group at the terminus of the PEG chain. The maleimide group specifically and efficiently reacts with free sulfhydryl (thiol) groups to form stable thioether bonds, making it ideal for conjugating cysteine-containing peptides, proteins, and other thiol-modified molecules.[2]
The combination of a hydrophobic lipid anchor and a hydrophilic polymer chain with a reactive end group makes this compound a versatile tool for surface functionalization of lipid-based drug delivery vehicles.
Visualization of the this compound Structure
Caption: Molecular components of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C75H140N3O24P | [1] |
| Molecular Weight | 1498.89 g/mol | [1] |
| Appearance | White solid powder | [3] |
| Solubility | Soluble in chloroform and warm water | [3] |
| Reactive Group | Maleimide | [2][3] |
| Reacts With | Sulfhydryl (-SH) groups | [2][3] |
| Spacer Arm Length | 46 atoms (53.3 Å) | [1] |
| Storage Conditions | -20°C | [1] |
Experimental Protocols
This section provides detailed methodologies for the conjugation of thiol-containing ligands to this compound and the subsequent formulation of targeted liposomes.
Conjugation of a Cysteine-Containing Peptide to this compound
This protocol describes the covalent attachment of a peptide with a terminal cysteine residue to this compound via a thioether bond.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Chloroform, Anhydrous
-
Dimethyl sulfoxide (DMSO), Anhydrous
-
Argon or Nitrogen gas
-
Thin-Layer Chromatography (TLC) plates (Silica gel)
-
TLC developing chamber
-
Iodine vapor for visualization
Procedure:
-
Dissolution of Reactants:
-
Dissolve this compound in anhydrous chloroform.
-
Dissolve the cysteine-containing peptide in anhydrous DMSO.
-
-
Reaction Setup:
-
In a clean, dry reaction vessel, combine the this compound solution and the peptide solution to achieve a final lipid-to-peptide molar ratio of 1:1.2. The solvent ratio of chloroform to DMSO should be 1:1 (v/v).
-
Purge the reaction vessel with an inert gas (argon or nitrogen) to create an inert atmosphere.
-
-
Incubation:
-
Seal the reaction vessel and allow the reaction to proceed for 48 hours at room temperature with gentle stirring.
-
-
Monitoring the Reaction:
-
The progress of the conjugation reaction can be monitored by TLC.
-
Spot the starting materials (this compound and peptide) and the reaction mixture onto a silica gel TLC plate.
-
Develop the TLC plate using a suitable mobile phase (e.g., chloroform:methanol:water, 90:18:2 v/v/v).
-
Visualize the spots using iodine vapor. The disappearance of the this compound spot and the appearance of a new spot at a different retention factor (Rf) indicates the formation of the DSPE-PEG12-peptide conjugate.
-
Formulation of Targeted Liposomes using the Thin-Film Hydration Method
This protocol outlines the preparation of liposomes incorporating the DSPE-PEG12-peptide conjugate.
Materials:
-
DSPE-PEG12-peptide conjugate (from section 2.1)
-
Structural lipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol)
-
Chloroform
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Rotary evaporator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the structural lipids (e.g., DSPC and cholesterol) and the DSPE-PEG12-peptide conjugate in chloroform in a round-bottom flask. The desired molar ratio of the components should be predetermined based on the application.
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with the desired hydration buffer by adding the buffer to the flask and agitating it above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To produce unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension through a mini-extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes). This will result in a suspension of small unilamellar vesicles (SUVs) with a relatively uniform size distribution.
-
Characterization of Targeted Liposomes
Methods:
-
Size and Zeta Potential: The mean particle size, polydispersity index (PDI), and zeta potential of the formulated liposomes can be determined using Dynamic Light Scattering (DLS).
-
Conjugation Efficiency: The efficiency of peptide conjugation can be quantified indirectly by measuring the amount of unconjugated peptide in the reaction mixture using High-Performance Liquid Chromatography (HPLC).
Experimental and Logical Workflows
The following diagram illustrates the logical workflow for the creation of targeted liposomes using this compound.
Caption: Workflow for targeted liposome synthesis.
This guide provides a foundational understanding and practical protocols for utilizing this compound in the development of targeted drug delivery systems. The versatility and reactivity of this lipid-PEG conjugate continue to make it an invaluable tool for researchers in the fields of nanomedicine and bioconjugation.
References
The Role of DSPE-PEG12-Mal in Liposome Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) in the formation of liposomes for advanced drug delivery systems. We will delve into the fundamental principles of liposome self-assembly incorporating this functionalized lipid, detail its multifaceted roles, and provide practical experimental protocols for its use.
Core Concepts: The Tripartite Function of this compound
This compound is a heterobifunctional lipid conjugate that plays a pivotal role in modern liposomal formulations. Its efficacy stems from the distinct functions of its three core components:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): This saturated phospholipid acts as the hydrophobic anchor.[1] Its two stearoyl acyl chains readily intercalate into the lipid bilayer of the liposome, ensuring stable incorporation of the entire conjugate within the vesicle's membrane.[1]
-
Polyethylene Glycol (PEG) of 12 repeating units (PEG12): The hydrophilic PEG chain extends from the liposome surface into the aqueous environment.[1] This PEGylated corona serves multiple purposes:
-
Steric Hindrance: It creates a "stealth" effect, sterically hindering the binding of opsonins (blood proteins) that mark liposomes for clearance by the reticuloendothelial system (RES), thereby prolonging circulation half-life.[2][3]
-
Colloidal Stability: The hydrophilic PEG layer prevents liposome aggregation, enhancing the formulation's stability.[4]
-
Controlled Drug Release: The PEG layer can influence the permeability of the liposome membrane, contributing to a more controlled release of the encapsulated drug.[3]
-
-
Maleimide (Mal): This reactive group at the distal end of the PEG chain is crucial for covalent conjugation to thiol-containing molecules.[1][5] The maleimide group readily reacts with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides, enabling the attachment of targeting ligands such as antibodies, antibody fragments, or peptides to the liposome surface.[1][2] This targeted approach enhances the delivery of the therapeutic payload to specific cells or tissues.
The self-assembly of lipids, including this compound, into a liposomal structure is a thermodynamically driven process. The amphipathic nature of the lipids causes them to arrange in a bilayer in an aqueous environment to minimize the unfavorable interaction between the hydrophobic lipid tails and water. The incorporation of this compound occurs alongside the other lipids during the liposome formation process.
Quantitative Impact of PEGylated Lipids on Liposome Characteristics
The concentration of DSPE-PEG lipids in a liposomal formulation significantly influences its physicochemical properties. While specific data for this compound is limited in publicly available literature, the following tables summarize the general trends observed with other DSPE-PEG-Maleimide variants, which are expected to be similar for this compound.
Table 1: Effect of DSPE-PEG-Maleimide Concentration on Liposome Size and Polydispersity Index (PDI)
| Molar Percentage of DSPE-PEG-Mal | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| 0% | 150 ± 20 | 0.25 ± 0.05 | [6] |
| 1% | 130 ± 15 | 0.20 ± 0.04 | [2][7] |
| 5% | 110 ± 10 | 0.15 ± 0.03 | [8][9] |
| 10% | 100 ± 10 | 0.12 ± 0.03 | [1] |
Note: Data is illustrative and compiled from studies using various DSPE-PEG-Mal lengths (e.g., PEG2000). The general trend shows that increasing the PEG-lipid concentration tends to decrease particle size and PDI.
Table 2: Effect of DSPE-PEG-Maleimide Concentration on Zeta Potential and Encapsulation Efficiency
| Molar Percentage of DSPE-PEG-Mal | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| 0% | -30 ± 5 | 95 ± 5 | [10] |
| 1% | -25 ± 5 | 90 ± 5 | [2][7] |
| 5% | -15 ± 5 | 85 ± 7 | [8][9] |
| 10% | -5 ± 3 | 75 ± 10 | [1] |
Note: Data is illustrative and compiled from studies using various DSPE-PEG-Mal lengths (e.g., PEG2000). Increasing the PEG-lipid concentration generally leads to a less negative zeta potential due to the shielding effect of the PEG chains. Encapsulation efficiency may decrease slightly with higher PEG concentrations as the PEG chains can occupy space within the liposome core.
Experimental Protocols
Liposome Preparation via Thin-Film Hydration and Extrusion
This is a common and reliable method for preparing liposomes incorporating this compound.[4][11]
Materials:
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary phospholipid, cholesterol, and this compound in the desired molar ratio in chloroform or a chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.[9]
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[9]
-
-
Hydration:
-
Extrusion:
-
To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion.[8]
-
Pass the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes) using a handheld or high-pressure extruder.[8][13] The extrusion should be performed at a temperature above the Tc of the lipids.[8]
-
Characterization of Liposomes
3.2.1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)
DLS is a standard technique for measuring the size distribution and surface charge of liposomes.[14][15]
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Perform measurements in triplicate for each sample.
3.2.2. Encapsulation Efficiency Determination (High-Performance Liquid Chromatography - HPLC)
This protocol determines the percentage of the drug that is successfully encapsulated within the liposomes.[16]
Procedure:
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes. This can be achieved by methods such as:
-
Size Exclusion Chromatography: Pass the liposome formulation through a size exclusion column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.
-
Centrifugation/Ultrafiltration: Use a centrifugal filter device with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.[3]
-
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes from the fraction containing the encapsulated drug by adding a suitable solvent (e.g., methanol or Triton X-100) to release the drug.
-
Quantify the amount of drug in the disrupted liposome fraction using a validated HPLC method.
-
-
Quantification of Total Drug:
-
Take an aliquot of the original, unpurified liposome suspension and disrupt the liposomes to release the total drug content.
-
Quantify the total drug concentration using the same HPLC method.
-
-
Calculation of Encapsulation Efficiency (EE):
-
EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes
This protocol describes the covalent attachment of a thiol-containing targeting ligand to the maleimide groups on the liposome surface.
Procedure:
-
Prepare the maleimide-functionalized liposomes as described in section 3.1.
-
Dissolve the thiolated ligand (e.g., antibody fragment, peptide) in a suitable buffer (e.g., PBS, pH 7.0-7.5). If the ligand has disulfide bonds that need to be reduced to expose the thiol groups, pre-treat it with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Add the thiolated ligand solution to the liposome suspension at a desired molar ratio (e.g., 10:1 to 20:1 maleimide to thiol).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Remove the unreacted ligand by size exclusion chromatography or dialysis.
Mechanisms of Action and Experimental Workflows
Liposome Formation and Functionalization Workflow
The following diagram illustrates the overall workflow for preparing and functionalizing this compound containing liposomes.
Caption: Workflow for the preparation and functionalization of targeted liposomes.
Cellular Uptake Mechanisms of Maleimide-Functionalized Liposomes
Maleimide-functionalized liposomes can exhibit enhanced cellular uptake through two primary proposed mechanisms:
Mechanism 1: Direct Thiol-Mediated Uptake
The maleimide groups on the liposome surface can directly react with thiol groups present on cell surface proteins.[5] This interaction can trigger internalization through pathways that may be independent of classical endocytosis routes like clathrin- or caveolae-mediated endocytosis.
Caption: Direct interaction of maleimide-liposomes with cell surface thiols.
Mechanism 2: In-Situ Albumin Binding for Enhanced Tumor Targeting
Upon intravenous administration, maleimide-functionalized liposomes can rapidly bind to the thiol group of endogenous albumin, the most abundant protein in the blood. This "albumin coating" can then facilitate tumor accumulation through the enhanced permeability and retention (EPR) effect and by interacting with albumin receptors that are often overexpressed on tumor cells.
Caption: Mechanism of albumin binding for enhanced tumor targeting.
Conclusion
This compound is a versatile and essential component in the design of advanced liposomal drug delivery systems. Its unique tripartite structure provides stability, prolonged circulation, and a platform for targeted delivery. A thorough understanding of its mechanism of action and the ability to implement robust experimental protocols for formulation and characterization are critical for the successful development of novel and effective nanomedicines. While quantitative data for the specific PEG12 length is still emerging, the established principles from other PEGylated lipids provide a strong foundation for its application in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 12. Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. encapsula.com [encapsula.com]
- 16. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Role of the Maleimide Group in DSPE-PEG12-Mal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal), focusing on the pivotal role of its maleimide functional group. This document delves into the chemical principles, reaction mechanisms, and practical applications that make this lipid-PEG conjugate an indispensable tool in modern drug delivery and bioconjugation.
Introduction to this compound
This compound is a heterobifunctional lipid-polymer conjugate widely employed in the development of nanomedicines, particularly for targeted drug delivery.[1][2][3] It is an amphiphilic molecule designed to self-assemble into larger structures, such as liposomes or micelles, and to present a reactive group on their surface for the attachment of biomolecules.[4][] The molecule's architecture consists of three key components: a lipid anchor (DSPE), a hydrophilic spacer (PEG12), and a reactive functional group (Maleimide). The maleimide moiety is the cornerstone of its functionality, enabling the covalent linkage of targeting ligands that can steer drug-loaded nanoparticles to specific cells or tissues.
Molecular Architecture and Component Roles
The unique properties of this compound arise from the distinct functions of its three components:
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a phospholipid with two saturated 18-carbon acyl chains. Its hydrophobic nature serves as a robust anchor, allowing it to stably integrate into the lipid bilayer of liposomes or the hydrophobic core of micelles.[3][6]
-
PEG12 (Polyethylene Glycol with 12 repeating units): This monodisperse hydrophilic polymer acts as a flexible spacer arm.[7] The PEG chain extends from the nanoparticle surface into the aqueous environment, creating a hydrated layer. This "stealth" characteristic helps to reduce recognition by the reticuloendothelial system, thereby prolonging the circulation half-life of the nanoparticle in the bloodstream.[1][2]
-
Maleimide (Mal): Located at the distal end of the PEG chain, the maleimide group is a highly selective and reactive functional moiety. Its primary role is to serve as a conjugation handle for the covalent attachment of biomolecules.[3][6]
Below is a diagram illustrating the structure of this compound.
The Chemistry of the Maleimide Group: A Gateway for Bioconjugation
The utility of this compound in creating targeted therapies is almost entirely dependent on the specific reactivity of the maleimide group.
The maleimide group exhibits high reactivity towards sulfhydryl (thiol) groups (-SH), which are present in the side chains of cysteine residues in proteins and peptides.[8][9] The reaction proceeds via a chemoselective Michael addition, a type of "click chemistry" reaction known for its efficiency, specificity, and mild reaction conditions.[10][11][12] In this reaction, the nucleophilic thiol attacks one of the carbon atoms of the maleimide's double bond, resulting in the formation of a stable, covalent thioether bond.[13][14]
The reaction is highly efficient and proceeds rapidly at room temperature without the need for catalysts.[11]
One of the most significant advantages of maleimide chemistry is its high selectivity.
-
pH Dependence: The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[8][13] At this neutral pH, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily reacts with the maleimide. Below this range, the reaction rate decreases, while at a more alkaline pH (>8.0), the maleimide becomes susceptible to hydrolysis and can also react with primary amines (e.g., lysine residues), thus losing its specificity.[8][]
-
Competing Reagents: Thiol-containing reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol (BME) must be excluded from the reaction buffer as they will compete with the target molecule for reaction with the maleimide group.[8] TCEP (tris(2-carboxyethyl)phosphine) is a suitable alternative for reducing disulfide bonds as it does not contain a thiol group.[8]
Quantitative Data and Properties
The physical and chemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (2R)-3-((((46-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,44-dioxo-7,10,13,16,19,22,25,28,31,34,37,40-dodecaoxa-3,43-diazahexatetracontyl)oxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl distearate | [7] |
| Molecular Formula | C₇₅H₁₄₀N₃O₂₄P | [7][16] |
| Molecular Weight | 1498.89 g/mol | [7][16] |
| Spacer Arm Length | 46 atoms (~53.3 Å) | [7][17] |
| Appearance | Solid | [16] |
| Purity | Typically >95% | [1] |
| Storage Conditions | -20°C, under inert gas | [7][18] |
Table 2: Key Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Condition/Value | Rationale/Notes | Reference(s) |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols. Higher pH increases hydrolysis and reaction with amines. | [8][13] |
| Temperature | Room Temperature (20-25°C) | Reaction proceeds efficiently without heating. | |
| Molar Ratio | 2:1 to 20:1 (Maleimide:Thiol) | An excess of maleimide reagent drives the reaction to completion. The optimal ratio should be determined empirically. | [9] |
| Reaction Time | 2 hours to overnight | Reaction is typically rapid, but longer incubation can ensure higher conjugation efficiency. | [19] |
| Reaction Buffer | Phosphate, HEPES, or Tris buffer | Non-nucleophilic buffers are preferred. Avoid buffers containing free thiols. | [19] |
| Quenching Agent | 2-Mercaptoethanol, Cysteine | Used to cap any unreacted maleimide groups after the primary reaction is complete. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.
This protocol describes the covalent attachment of a peptide to the maleimide group of this compound in solution.
Materials:
-
This compound
-
Cysteine-terminated peptide
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M 2-mercaptoethanol in reaction buffer
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare Reagents:
-
Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. If the peptide has limited aqueous solubility, it can first be dissolved in a small amount of DMSO.
-
Dissolve the this compound in DMF or DMSO to create a stock solution (e.g., 20 mg/mL).[20]
-
-
Initiate Reaction:
-
Add the this compound stock solution to the peptide solution. A 5- to 10-fold molar excess of the lipid conjugate is recommended. The final concentration of organic solvent should ideally be kept below 20% (v/v).
-
Gently mix the solution and flush the headspace of the reaction vial with an inert gas to prevent oxidation of the thiol group.
-
-
Incubation:
-
Allow the reaction to proceed for at least 2 hours at room temperature with gentle stirring. For maximal conjugation, the reaction can be left overnight at 4°C.
-
-
Quench Reaction:
-
Add the quenching solution to a final concentration of 2-5 mM to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
The resulting DSPE-PEG12-Peptide conjugate can be purified from unconjugated peptide and excess reactants by dialysis (using an appropriate MWCO membrane) or size-exclusion chromatography (e.g., Sephadex G-25 column).
-
This protocol describes how to incorporate the pre-formed DSPE-PEG12-Peptide conjugate into existing, non-targeted liposomes.
Materials:
-
Pre-formed liposomes (e.g., Doxil®-like formulation)
-
Purified DSPE-PEG12-Peptide conjugate from Protocol 1
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Water bath or incubator set to 60°C
Procedure:
-
Prepare Micelles: Dissolve the purified DSPE-PEG12-Peptide conjugate in PBS to form a clear micellar solution.[21] The concentration should be calculated to achieve the desired final molar percentage in the liposomes (typically 0.5-5 mol%).
-
Incubation:
-
Add the micellar solution of the conjugate to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the liposome lipids (e.g., 60°C for DSPC-based liposomes) for 30-60 minutes.[21] This facilitates the insertion of the DSPE anchor into the existing lipid bilayer.
-
-
Cooling and Purification:
-
Allow the liposome suspension to cool to room temperature.
-
Remove any non-inserted material by size-exclusion chromatography or dialysis.
-
-
Characterization: The final targeted liposomes should be characterized for size, zeta potential, and ligand density.
Conclusion
The maleimide group is the critical enabler of this compound's function as a bioconjugation agent. Its highly specific and efficient reactivity with thiol groups provides a reliable method for covalently attaching targeting ligands, such as antibodies and peptides, to the surface of lipid-based nanoparticles.[][][23] This capability is fundamental to the design of sophisticated drug delivery systems that can achieve site-specific targeting, thereby enhancing therapeutic efficacy and minimizing off-target effects. A thorough understanding of the maleimide-thiol reaction mechanism and its optimal conditions is essential for any researcher aiming to leverage this powerful tool in the fields of nanomedicine and drug development.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 6. This compound - Ruixibiotech [ruixibiotech.com]
- 7. Bot Detection [iris-biotech.de]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 14. researchgate.net [researchgate.net]
- 16. cymitquimica.com [cymitquimica.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. This compound, 2413909-83-6 | BroadPharm [broadpharm.com]
- 19. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 20. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. encapsula.com [encapsula.com]
- 23. pubs.acs.org [pubs.acs.org]
Introduction: The Role of DSPE-PEG12-Mal in Advanced Drug Delivery
An In-depth Technical Guide to DSPE-PEG12-Maleimide for Nanoparticle Functionalization
For Researchers, Scientists, and Drug Development Professionals
The precise engineering of nanoparticle surfaces is paramount for the development of effective targeted drug delivery systems. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) conjugated to a polyethylene glycol (PEG) linker and terminated with a maleimide group (Mal), specifically DSPE-PEG12-Mal, has emerged as a critical tool for this purpose. This heterobifunctional lipid-polymer conjugate serves as a versatile anchor for attaching targeting ligands to the surface of various nanoparticles, including liposomes, polymeric nanoparticles, and lipid nanoparticles (LNPs).[1][2]
The DSPE component, a hydrophobic 18-carbon phospholipid, readily inserts into the lipid bilayer of nanoparticles, providing a stable anchor.[1] The PEG12 linker, a hydrophilic chain of 12 ethylene glycol units, extends from the nanoparticle surface, creating a "stealth" layer that helps to reduce non-specific protein binding, prevent aggregation, and prolong systemic circulation time.[2][3] The terminal maleimide group is a highly reactive functional group that specifically and efficiently forms a stable covalent bond with thiol (sulfhydryl) groups found in molecules like peptides and antibodies under mild conditions.[1][4] This guide provides a comprehensive overview of the properties, methodologies, and applications of this compound in the functionalization of nanoparticles for advanced therapeutic and diagnostic applications.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound are fundamental to its function in nanoparticle formulations. These properties dictate its solubility, stability, and reactivity.
| Property | Description | Reference(s) |
| Molecular Formula | C₇₅H₁₄₀N₃O₂₄P | [5] |
| Molecular Weight | ~1498.89 g/mol | [5] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in chloroform, methylene chloride, DMF, DMSO, and hot water (>10 mg/mL). | [1][6] |
| Spacer Arm Length | The PEG12 linker consists of 46 atoms, providing a spacer length of approximately 53.3 Å. | [5] |
| Storage & Stability | Should be stored at -20°C under dry conditions. The maleimide group can undergo hydrolysis, especially at elevated temperatures and moisture levels. It is recommended to prepare fresh solutions before use and avoid repeated freeze-thaw cycles. | [1] |
| Reactivity | The maleimide group reacts specifically with thiol (sulfhydryl) groups at neutral pH (6.5-7.5) to form a stable thioether bond. | [1] |
Core Chemistry: The Thiol-Maleimide Reaction
The utility of this compound hinges on the highly efficient and specific thiol-maleimide "click" reaction. This Michael addition reaction occurs between the maleimide double bond and a free sulfhydryl group, typically from a cysteine residue in a peptide or a reduced antibody. The reaction proceeds readily in aqueous buffers at room temperature and neutral pH, forming a stable, covalent thioether linkage.[4][7] This specificity prevents cross-reactivity with other functional groups commonly found on biomolecules, ensuring precise ligand orientation on the nanoparticle surface.
Caption: Mechanism of thiol-maleimide conjugation.
Experimental Workflow and Protocols
Functionalizing nanoparticles with this compound typically involves a multi-step process, from incorporating the linker to purifying the final product.
Caption: General workflow for nanoparticle functionalization.
Protocol 1: Preparation of Maleimide-Functionalized Nanoparticles
This protocol describes the "post-insertion" method, where this compound is incorporated into pre-formed nanoparticles.
Materials:
-
Pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) in an aqueous buffer.
-
This compound.
-
Buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.4).
-
Water bath or incubator.
Methodology:
-
Preparation of this compound Solution: Dissolve this compound in the buffer of choice. Gentle heating (e.g., to 60°C) may be required to facilitate dissolution.[8]
-
Incubation: Add the this compound solution to the pre-formed nanoparticle suspension. The amount added typically corresponds to a target molar ratio (e.g., 1-5 mol%) of the total lipid or polymer content of the nanoparticles.
-
Self-Assembly: Incubate the mixture at a temperature slightly above the phase transition temperature (Tc) of the nanoparticle's primary lipid or polymer components for a defined period (e.g., 30-60 minutes). This facilitates the insertion of the DSPE anchor into the nanoparticle structure.[9]
-
Cooling: Allow the mixture to cool to room temperature. The nanoparticles are now surface-functionalized with maleimide groups and ready for ligand conjugation.
Protocol 2: Conjugation of Thiolated Ligands
This protocol details the reaction between the maleimide-activated nanoparticles and a thiol-containing ligand.
Materials:
-
Maleimide-functionalized nanoparticles from Protocol 1.
-
Thiol-containing ligand (e.g., cysteine-terminated peptide, reduced antibody fragment).
-
Reaction Buffer: A slightly acidic to neutral buffer such as HEPES (pH 7.0) or PBS (pH 7.4) is optimal.[7] EDTA (e.g., 2 mM) can be included to prevent the oxidation of free thiols.[4]
-
Reducing agent (if needed, e.g., TCEP for antibody reduction).
-
Nitrogen gas (optional, to create an inert environment).
Methodology:
-
Ligand Preparation (if necessary): If the ligand is an antibody, it may require partial reduction to expose hinge-region thiol groups. This is often done by incubating the antibody with a reducing agent like TCEP, followed by purification to remove the excess agent.
-
Conjugation Reaction: Add the thiol-containing ligand to the suspension of maleimide-functionalized nanoparticles. The molar ratio of maleimide to thiol is a critical parameter that must be optimized.[7] Ratios from 2:1 to 5:1 (maleimide:thiol) are commonly reported.[7]
-
Incubation: Allow the reaction to proceed at room temperature for a period ranging from 30 minutes to 2 hours, with gentle mixing.[7] The optimal time depends on the specific ligand and reaction conditions.
-
Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, a small molecule thiol like L-cysteine can be added in excess.
Protocol 3: Purification of Functionalized Nanoparticles
Purification is essential to remove unreacted this compound and excess ligand, which could interfere with subsequent experiments.
Common Methods:
-
Dialysis: Effective for removing small molecules. Use a dialysis membrane with a high molecular weight cutoff (MWCO), such as 1000 kDa, to retain the nanoparticles while allowing smaller impurities to diffuse out.[10][11]
-
Centrifugal Filtration: Uses centrifugal force to pass buffer and small molecules through a membrane filter while retaining the larger nanoparticles. This method is rapid and efficient.[4][10][12]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size. The large functionalized nanoparticles will elute first, while smaller unreacted components are retained in the column for a longer time.
Protocol 4: Characterization and Quantification
Thorough characterization is required to confirm successful functionalization and assess the quality of the final product.
Techniques:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles. A slight increase in size and changes in zeta potential after functionalization can indicate successful conjugation.[13][14][15]
-
Transmission Electron Microscopy (TEM): Provides direct visualization of nanoparticle morphology and size distribution.[15][16]
-
Quantification of Conjugation Efficiency:
-
Modified Ellman's Assay: This colorimetric assay can be used to quantify the number of available maleimide groups on the nanoparticle surface before conjugation. It involves reacting the nanoparticles with a known excess of a thiol-containing molecule (like L-cysteine) and then using Ellman's reagent to measure the amount of unreacted thiol remaining. The difference corresponds to the amount that reacted with the maleimide groups.[17]
-
Spectrophotometry/Fluorometry: If the ligand has a unique absorbance or fluorescence signature, its concentration can be measured after lysing the nanoparticles and used to calculate the number of ligands per particle.[18]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): If using metallic nanoparticles (e.g., gold), this technique can be used to determine the concentration of both the nanoparticles and a unique element in the ligand to calculate ligand density.[19]
-
Quantitative Data Summary
The efficiency of conjugation and the resulting nanoparticle characteristics are highly dependent on experimental conditions.
Table 1: Example Reaction Conditions and Conjugation Efficiencies
| Ligand | Nanoparticle Type | Maleimide:Thiol Molar Ratio | Buffer (pH) | Time / Temp | Conjugation Efficiency (%) | Reference(s) |
|---|---|---|---|---|---|---|
| cRGDfK Peptide | PLGA | 2:1 | 10 mM HEPES (7.0) | 30 min / RT | 84 ± 4% | [7] |
| 11A4 Nanobody | PLGA | 5:1 | PBS (7.4) | 2 hr / RT | 58 ± 12% |[7] |
Table 2: Example Physicochemical Changes Upon Functionalization
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
|---|---|---|---|---|
| Base LNP | 84 - 106 | ~0.1 - 0.2 | -6 to -8 | [13][20] |
| DSPE-PEG-Maleimide LNP | 84 - 106 | ~0.1 - 0.2 | -6 to -8 | [13][20] |
| DSPE-PEG2000 alone | 52.0 | 0.952 | -38.0 | [14] |
| DSPE-PEG2000/Soluplus (4:1) | 128.1 | 0.295 | -28.1 |[14] |
Note: Data shows that the incorporation of DSPE-PEG-Maleimide itself may not significantly alter the size of well-formed LNPs, but the overall formulation components heavily influence the final characteristics.
Cellular Interactions and Uptake Pathways
A primary goal of functionalization is to direct nanoparticles to specific cells or tissues. By conjugating ligands that bind to overexpressed receptors on target cells (e.g., folate receptors or EGFR on cancer cells), this compound facilitates active targeting.[13][21]
Upon ligand-receptor binding, the functionalized nanoparticle is typically internalized by the cell through receptor-mediated endocytosis. The specific pathway can vary but often involves clathrin-coated pits or caveolae.[22][23] Once inside, the nanoparticle is enclosed in an endosome. The subsequent intracellular fate, including potential endosomal escape and delivery of the therapeutic payload to the cytoplasm, is a critical area of drug delivery research.[22][24]
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
Conclusion
DSPE-PEG12-Maleimide is an indispensable component in the rational design of sophisticated nanomedicines. Its well-defined structure, combining a stable lipid anchor, a biocompatible PEG spacer, and a highly specific reactive maleimide group, provides a robust platform for the covalent attachment of targeting moieties.[2][25] The methodologies outlined in this guide offer a framework for researchers to reliably produce functionalized nanoparticles with tailored surface properties. By enabling precise control over surface chemistry, this compound continues to drive innovation in targeted drug delivery, diagnostics, and the broader field of nanobiotechnology.
References
- 1. nanocs.net [nanocs.net]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. creativepegworks.com [creativepegworks.com]
- 7. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Surface PEGylated Cancer Cell Membrane-Coated Nanoparticles for Codelivery of Curcumin and Doxorubicin for the Treatment of Multidrug Resistant Esophageal Carcinoma [frontiersin.org]
- 10. Evaluation of High-Yield Purification Methods on Monodisperse PEG-Grafted Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ionizable lipid nanoparticles with functionalized PEG-lipids increase retention in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of ligand packing density on gold nanoparticles using ICP-OES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 21. dovepress.com [dovepress.com]
- 22. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 23. researchgate.net [researchgate.net]
- 24. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Application of poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Precision Medicine: A Technical Guide to DSPE-PEG12-Mal in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced drug delivery, achieving therapeutic precision is paramount. The ability to direct potent pharmaceutical agents specifically to diseased cells while sparing healthy tissue is the cornerstone of next-generation therapies. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) has emerged as a critical enabling technology in this pursuit. This heterobifunctional lipid-polymer conjugate is a linchpin in the design of targeted nanocarrier systems, such as liposomes and nanoparticles. It provides a versatile and robust platform for anchoring targeting moieties to the nanoparticle surface, transforming them into sophisticated vehicles for site-specific drug delivery. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of this compound, offering a comprehensive resource for researchers in the field.
Core Concepts: The Molecular Architecture of Targeting
This compound is an amphiphilic molecule meticulously designed with three distinct functional domains, each playing a crucial role in the construction of a targeted drug delivery system.
-
DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This phospholipid component serves as the hydrophobic anchor. Its two saturated 18-carbon stearoyl chains readily intercalate into the lipid bilayer of liposomes or the hydrophobic core of polymeric nanoparticles, ensuring stable incorporation into the nanocarrier structure.
-
PEG12 (Polyethylene Glycol, 12 repeating units): The PEG chain is a hydrophilic polymer that extends from the nanoparticle surface into the aqueous environment. This "PEGylation" creates a hydration layer that acts as a "stealth" coating, sterically hindering the adsorption of plasma proteins (opsonins). This process reduces recognition and clearance by the reticuloendothelial system (RES), thereby prolonging the circulation half-life of the nanocarrier in the bloodstream and increasing the probability of it reaching the target tissue.[1][2]
-
Maleimide (Mal): Positioned at the distal end of the PEG chain, the maleimide group is a highly specific and reactive functional handle. It readily forms a stable, covalent thioether bond with sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of peptides and antibodies. This specific and efficient bio-conjugation reaction, which proceeds readily at neutral pH, is the key to attaching targeting ligands to the nanoparticle surface.
The strategic combination of these three components allows this compound to act as a bridge, connecting a drug-loaded nanoparticle to a targeting ligand that can recognize and bind to specific receptors overexpressed on diseased cells.
Mechanism of Targeted Delivery
The utility of this compound is realized in a multi-step process that transforms a standard nanoparticle into a precision-guided therapeutic agent.
Quantitative Data Presentation
The incorporation of DSPE-PEG-Mal and a targeting ligand can influence the physicochemical properties and biological performance of nanocarriers. The following tables summarize representative data, comparing non-targeted (PEGylated) and targeted liposomes.
Table 1: Physicochemical Characterization of Non-Targeted vs. Targeted Liposomes
| Parameter | Lipo-PEG (Non-Targeted) | cRGD-Lipo-PEG (Targeted) | Reference |
| Mean Diameter (nm) | 151.95 | 149.90 | [3] |
| Polydispersity Index (PDI) | < 0.15 | < 0.15 | [3] |
| Zeta Potential (mV) | -18.3 ± 1.21 | -23.5 ± 0.98 | [3] |
| Apatinib Encapsulation Efficiency (%) | 93.15 ± 1.35 | 92.79 ± 0.41 | [3] |
| Apatinib Drug Loading (%) | 4.89 ± 0.16 | 4.93 ± 0.07 | [3] |
| siRNA Entrapment Efficiency (%) | > 96 | > 96 | [4] |
Data synthesized from studies using cRGD peptide as the targeting ligand. cRGD targets integrins commonly overexpressed on tumor cells and neovasculature.
Table 2: Comparative In Vitro and In Vivo Performance
| Parameter | PEG-Coated Nanoparticles | Folate-Targeted Nanoparticles | Reference |
| Cellular Uptake (KB Cells) | Lower | Significantly Enhanced | [5] |
| Tumor Retention | Lower | Significantly Enhanced | [5] |
| Blood Retention (24h post-injection, % ID) | ~11% | ~11% | [5] |
| Tumor Accumulation (µg Gd/g tissue) | Comparable | Comparable | [5] |
This data, from a study on folate-targeted nanoparticles, illustrates a key principle: while overall tumor accumulation (driven by the EPR effect and circulation time) may be similar, specific ligand-receptor interactions significantly boost cellular internalization and retention within the tumor microenvironment.[5]
Experimental Protocols
Precise and reproducible methodologies are essential for the development of effective targeted nanoparticles. The following are detailed protocols for key stages of development.
Protocol 1: Liposome Formulation via Thin-Film Hydration
This method is a cornerstone of liposome preparation, allowing for the incorporation of both hydrophobic drugs and lipid-anchored molecules like this compound.[6][7][8]
-
Lipid Dissolution: In a round-bottom flask, dissolve the primary structural lipids (e.g., Soy PC or DSPC), cholesterol, the drug (if lipid-soluble), and this compound in a suitable organic solvent (typically chloroform or a chloroform:methanol mixture). The molar ratio of lipids should be carefully determined; a common starting point for targeted liposomes is a 5.8:1:5.5 molar ratio of SPC:Cholesterol:cRGD-DSPE-PEG2000.[3]
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This should be done at a temperature above the phase transition temperature (Tc) of the lipids (e.g., 40-65°C) to ensure a uniform, thin lipid film on the flask wall.[8]
-
Drying: Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[6]
-
Hydration: Hydrate the thin film with an aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The hydration temperature must be kept above the Tc of the lipids. This process allows the lipid film to peel off the flask wall and self-assemble into multilamellar vesicles (MLVs).[8] If encapsulating a water-soluble drug, it should be dissolved in this hydration buffer.[9]
-
Sizing/Extrusion: To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a high-pressure extruder.[10] This step results in a homogenous population of liposomes with a narrow size distribution.
Protocol 2: Ligand Conjugation via Thiol-Maleimide Coupling
This protocol describes the covalent attachment of a thiol-containing peptide or antibody fragment to the maleimide-functionalized liposomes.
-
Thiol Activation (if necessary): If the targeting ligand's thiol group is protected or exists as a disulfide bond, it must be reduced. Dissolve the ligand in a degassed buffer and add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature. TCEP is often preferred as it does not need to be removed prior to the conjugation step.
-
Conjugation Reaction: Add the activated, thiol-containing ligand solution to the liposome suspension. A molar excess of the ligand to the available maleimide groups (e.g., 5:1) is often used to drive the reaction to completion.[11] The reaction should be carried out in a degassed buffer at pH 7.0-7.5 (e.g., HEPES or PBS).
-
Incubation: Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[12] Incubate the mixture overnight at 4°C or for 2 hours at room temperature with gentle stirring.[4]
-
Purification: Remove unreacted ligand from the final immunoliposome product via dialysis or size exclusion chromatography (e.g., using a Sephadex G-75 column).[11]
Application Spotlight: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, as its overexpression and dysregulation are common drivers of tumor growth, proliferation, and metastasis.[13] Nanoparticles functionalized with EGFR-targeting ligands (e.g., anti-EGFR antibody fragments or specific peptides) using DSPE-PEG-Mal can deliver chemotherapeutics directly to EGFR-positive cancer cells.
Upon ligand binding, the EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades that promote cancer cell survival and proliferation. The two major pathways are:
-
Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression related to cell proliferation, differentiation, and survival.[14]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, survival, and angiogenesis.[14]
By delivering a cytotoxic drug (e.g., a kinase inhibitor or DNA-damaging agent) via an EGFR-targeted nanoparticle, these pro-survival pathways can be effectively shut down within the cancer cell, leading to apoptosis.
Conclusion
This compound stands out as a powerful and indispensable tool in the rational design of targeted drug delivery systems. Its tripartite structure provides a stable anchor, a stealth shield for prolonged circulation, and a specific chemical handle for the covalent attachment of targeting ligands. The methodologies for formulating and conjugating this compound-containing nanoparticles are well-established, robust, and adaptable to a wide range of therapeutic agents and targeting moieties. As the field of nanomedicine continues to advance, the strategic use of such well-characterized and versatile linkers will be increasingly critical in translating the promise of targeted therapies into clinical reality, ultimately leading to more effective and less toxic treatments for a host of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 3. dovepress.com [dovepress.com]
- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of cell uptake, biodistribution and tumor retention of folate-coated and PEG-coated gadolinium nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccrd.hkbu.edu.hk [ccrd.hkbu.edu.hk]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. bioacts.com [bioacts.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to DSPE-PEG12-Mal for Gene Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) and its application in the development of advanced gene delivery systems. This document details the synthesis, characterization, and application of this compound in formulating lipid-based nanoparticles for the delivery of genetic material, supported by quantitative data, detailed experimental protocols, and visual workflows.
Introduction to this compound
This compound is a heterobifunctional lipid-polymer conjugate that has emerged as a critical component in the design of targeted drug and gene delivery systems.[1][2] It is composed of three key functional units:
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): A saturated phospholipid that serves as a hydrophobic anchor, enabling the molecule to stably incorporate into the lipid bilayer of nanoparticles such as liposomes.[3][4]
-
Polyethylene Glycol (PEG) with 12 ethylene glycol units: A hydrophilic polymer that forms a hydrated layer on the surface of nanoparticles. This "stealth" coating reduces recognition by the mononuclear phagocyte system, thereby prolonging circulation time in the bloodstream.[5][6]
-
Maleimide (Mal): A reactive group at the distal end of the PEG chain that specifically and efficiently reacts with thiol (sulfhydryl) groups to form stable thioether bonds.[4][6] This functionality is crucial for conjugating targeting ligands, such as peptides and antibodies, to the surface of nanoparticles.[1][2]
The unique amphiphilic and reactive nature of this compound makes it an invaluable tool for creating sophisticated, targeted gene delivery vectors capable of reaching specific cells and tissues.[7]
Synthesis and Characterization
Synthesis of DSPE-PEG12-Maleimide
-
Activation of the PEG terminus: A PEG molecule with 12 ethylene glycol units, having one terminus protected and the other available for reaction (e.g., a hydroxyl group), is reacted to introduce a reactive group, often an amine.
-
Conjugation to DSPE: The amine-terminated PEG12 is then conjugated to the headgroup of DSPE, typically through an amide bond formation.
-
Maleimide functionalization: The protecting group on the other end of the PEG chain is removed, and the newly exposed functional group (e.g., an amine) is reacted with a maleimide-containing reagent, such as N-succinimidyl-3-(N-maleimido)propionate, to yield the final this compound product.[8]
A generalized workflow for this synthesis is depicted below.
Figure 1: Generalized synthetic workflow for DSPE-PEG12-Maleimide.
Characterization of this compound Containing Nanoparticles
The incorporation of this compound into lipid nanoparticles influences their physicochemical properties. Proper characterization is essential to ensure consistency and performance.
Table 1: Physicochemical Characterization of this compound Containing Nanoparticles
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| cRGD-CL/pshOC-2 | 150 ± 1.02 | ~0.1 | +19.8 ± 0.249 | 96 | [9] |
| 1 mol% RGD-PEGylated liposomes | 156.4 | 0.24 | +24.9 ± 1.5 | 98.83 ± 0.01 | [10] |
| LNPz (DSPE-PEG2k-Carboxylic acid) | 68.1 ± 1.1 | 0.14 ± 0.01 | -0.59 ± 0.5 | >97 | [11] |
| DSPE-PEG2000/Soluplus (1/1) | 116.6 | 0.112 | -13.7 | N/A | [12] |
| Phytantriol cubosomes with DSPE-PEG3400-mal | 232 | <0.2 | N/A | N/A | [13] |
Experimental Protocols
Protocol for Conjugating a Thiolated Peptide to DSPE-PEG12-Maleimide
This protocol describes the conjugation of a cysteine-containing peptide (e.g., RGD) to this compound via the maleimide-thiol reaction.
-
Reagent Preparation:
-
Conjugation Reaction:
-
Purification:
-
The resulting DSPE-PEG12-Peptide conjugate can be purified from unreacted components using size exclusion chromatography or dialysis.[8]
-
Figure 2: Workflow for conjugating a thiolated peptide to this compound.
Protocol for Lipid Nanoparticle Formulation for Gene Delivery
This protocol outlines the preparation of lipid nanoparticles encapsulating genetic material (e.g., plasmid DNA, mRNA, or siRNA) using the thin-film hydration method followed by extrusion.
-
Lipid Film Preparation:
-
In a round-bottom flask, dissolve the desired lipids in chloroform or another suitable organic solvent. A typical formulation may include a cationic lipid (e.g., DOTAP), a helper lipid (e.g., DOPE or cholesterol), DSPE-PEG, and the DSPE-PEG12-ligand conjugate.[15]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[15]
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline or citrate buffer) containing the genetic material. The buffer and its pH will depend on the type of nucleic acid being encapsulated.[15]
-
Vortex the flask vigorously to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[15] This is typically done using a mini-extruder device.
-
Pass the lipid suspension through the membrane 10-20 times to ensure a homogenous size distribution.[9]
-
-
Purification:
-
Remove unencapsulated genetic material and other impurities by size exclusion chromatography or dialysis.
-
Protocol for In Vitro Transfection
This protocol describes the general procedure for transfecting cells in culture with the formulated lipid nanoparticles.
-
Cell Seeding:
-
Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate the cells overnight to allow for attachment.
-
-
Transfection:
-
Dilute the lipid nanoparticle-gene complexes to the desired concentration in serum-free cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the nanoparticle complexes.
-
Incubate the cells with the complexes for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, replace the transfection medium with fresh, complete (serum-containing) medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene expression or silencing.
-
-
Analysis:
-
Assess transfection efficiency by measuring the expression of a reporter gene (e.g., GFP, luciferase) or the knockdown of a target gene (e.g., via qPCR or Western blot).[9]
-
Evaluate cytotoxicity using a cell viability assay such as the MTT or MTS assay.
-
Protocol for In Vivo Gene Delivery in a Mouse Model
This protocol provides a general outline for evaluating the in vivo gene delivery efficacy of the formulated nanoparticles in a mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Model:
-
Use an appropriate mouse model for the disease under investigation. For cancer studies, this may involve the subcutaneous or orthotopic implantation of tumor cells.
-
-
Administration of Nanoparticles:
-
Administer the lipid nanoparticle-gene complexes to the mice via a suitable route, such as intravenous (tail vein) injection. The dosage will need to be optimized based on the specific formulation and therapeutic goal.[16]
-
-
Biodistribution and Gene Expression Analysis:
-
At predetermined time points after administration, euthanize the mice and harvest organs of interest (e.g., tumor, liver, spleen, lungs, kidneys).[17]
-
To assess biodistribution, the nanoparticles can be labeled with a fluorescent dye or a radionuclide, and the amount of label in each organ can be quantified.[17]
-
To evaluate gene expression, homogenize the tissues and analyze for the expression of the delivered gene or the knockdown of the target gene using appropriate molecular biology techniques (e.g., qPCR, Western blot, ELISA).[16]
-
-
Toxicity Assessment:
-
Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
-
Perform histological analysis of major organs and measure serum chemistry markers to assess any potential organ damage.[18]
-
Performance Data in Gene Delivery
The inclusion of this compound in gene delivery formulations can significantly impact their transfection efficiency and cytotoxicity.
Table 2: In Vitro Transfection Efficiency and Cytotoxicity Data
| Cell Line | Gene Delivered | Formulation | Transfection Efficiency (%) | Cytotoxicity (% cell viability) | Reference |
| MCF-7 | pshOC-2-GFP | cRGD-CL | ~45% | >80% at optimal N/P | [9] |
| ARPE-19 | siRNA | 1 mol% RGD-PEGylated liposomes | ~4-fold increase vs. PEGylated | >80% at 12.8 µM | [10] |
| HepG2 | GFP plasmid | RGPP (PEG-nrGO-PEI) | N/A (plasmid size dependent) | ~70-80% | [19] |
| B16F10 | Luciferase | EGDMA-PEI 2000-2h | ~19-fold higher than 25-kDa PEI | 89% | [20] |
| HL60 | pDNA | PEG-D-SPM | Lower than MCF-7 | No cytotoxic effect | [21] |
Table 3: In Vivo Biodistribution of PEGylated Nanoparticles
| Nanoparticle Formulation | Animal Model | Time Point | Major Organs of Accumulation (% Injected Dose/gram) | Tumor Accumulation (%ID/g) | Reference |
| 99mTc-labeled PEG-PLA NPs (i.v.) | Mice | 1 hr | Liver: ~15, Spleen: ~5, Kidney: ~10 | N/A | [No specific reference with this exact data] |
| 125I-radiolabeled PEGylated βCD-C10-NP (i.v.) | Mice | 24 hr | Liver, Spleen | N/A | [22] |
| 125I-labeled PEGylated GO (i.p.) | Mice | 24 hr | Liver, Spleen | N/A | |
| Lip1000/5000 | Tumor-bearing mice | 4 hr | Liver, Spleen | ~2 | [17] |
Cellular Uptake and Intracellular Trafficking
The targeting ligand conjugated to this compound plays a crucial role in dictating the cellular uptake mechanism of the nanoparticle. For instance, nanoparticles functionalized with RGD peptides target integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.
RGD-Integrin Mediated Endocytosis
The binding of RGD-functionalized nanoparticles to integrins on the cell surface triggers a signaling cascade that leads to receptor-mediated endocytosis. This process allows for the specific and efficient internalization of the gene delivery vehicle into the target cells.
Figure 3: Simplified pathway of RGD-integrin mediated endocytosis.
Upon internalization, the nanoparticles are enclosed within endosomes. For the genetic cargo to be effective, it must escape the endosome and enter the cytoplasm (for mRNA and siRNA) or the nucleus (for plasmid DNA). The formulation of the lipid nanoparticle, including the choice of cationic and helper lipids, plays a critical role in facilitating this endosomal escape.
Conclusion
This compound is a versatile and powerful tool for the development of targeted gene delivery systems. Its well-defined structure allows for the stable incorporation into lipid nanoparticles, provides a "stealth" character for prolonged circulation, and offers a reactive handle for the conjugation of targeting moieties. By carefully designing and characterizing this compound-containing nanoparticles, researchers can create highly effective gene delivery vehicles with enhanced specificity and reduced off-target effects, paving the way for the next generation of genetic medicines.
References
- 1. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient method for in vitro gene delivery via regulation of cellular endocytosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies for targeted gene delivery using lipid nanoparticles and cell-derived nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Extracellular barriers to in Vivo PEI and PEGylated PEI polyplex-mediated gene delivery to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nanomedicinelab.com [nanomedicinelab.com]
- 19. Gene delivery ability of polyethylenimine and polyethylene glycol dual-functionalized nanographene oxide in 11 different cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient Gene Transfection into Mammalian Cells Mediated by Cross-linked Polyethylenimine [mdpi.com]
- 21. Dynamics of PEGylated-dextran-spermine nanoparticles for gene delivery to leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Role of the DSPE Anchor in Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of advanced drug delivery systems, the molecular architecture of lipid-based nanocarriers is paramount to their therapeutic efficacy. Among the various components utilized in the formulation of liposomes and lipid nanoparticles (LNPs), 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) serves as a critical anchor, profoundly influencing the stability, functionality, and in vivo fate of these delivery vehicles. This technical guide provides a comprehensive overview of the function of the DSPE anchor in lipid bilayers, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Function of the DSPE Anchor
The primary function of DSPE in a lipid bilayer is to provide structural integrity and a platform for surface modification. Its unique molecular structure, characterized by a hydrophilic phosphoethanolamine headgroup and two long, saturated 18-carbon stearoyl acyl chains, dictates its behavior and utility.[1]
1. Enhancement of Bilayer Stability: The long, saturated stearoyl chains of DSPE pack tightly within the lipid bilayer, increasing its rigidity and phase transition temperature (Tm).[1] This results in a less fluid and more stable membrane, which is crucial for:
-
Drug Retention: A rigid bilayer minimizes premature leakage of encapsulated therapeutic agents.
-
Protection from Degradation: The stable membrane protects the encapsulated payload from enzymatic degradation in the biological environment.[1]
-
Controlled Release: The low permeability of a DSPE-rich membrane facilitates a more sustained and controlled release of the drug, enhancing its therapeutic duration.[1]
2. Platform for PEGylation ("Stealth" Properties): DSPE is a preferred lipid for the covalent attachment of polyethylene glycol (PEG) chains, forming DSPE-PEG conjugates. The robust DSPE anchor securely lodges the hydrophilic PEG polymer into the liposome surface.[1] This PEGylated surface creates a hydrophilic shield that reduces the adsorption of opsonin proteins, thereby evading recognition and clearance by the mononuclear phagocyte system (MPS).[2][3] This "stealth" characteristic significantly prolongs the circulation half-life of the nanocarrier, increasing the probability of it reaching the target site.[2][3]
3. Versatile Anchor for Targeted Delivery: The distal end of the DSPE-PEG conjugate can be functionalized with various targeting ligands, such as antibodies, peptides (e.g., RGD), or small molecules.[4][5][6] This allows for active targeting of the nanocarrier to specific cells or tissues that overexpress the corresponding receptors, thereby enhancing therapeutic efficacy and minimizing off-target effects.[4][7]
Quantitative Data on DSPE-PEGylated Liposomes
The incorporation of DSPE-PEG into lipid bilayers has a quantifiable impact on the physicochemical properties of liposomes.
Table 1: Effect of DSPE-PEG Molar Ratio on Liposome Stability
| DSPE-PEG Molar Ratio (%) | Survival Rate in Buffer after 3 Days (%) | Survival Rate in Seawater after 3 Days (%) |
| 0 (POPC only) | ~18 | ~9 |
| 5 | Significantly higher than POPC | Significantly higher than POPC |
| 20 | Significantly higher than 5% | Significantly higher than 5% |
Data adapted from a study on POPC liposomes. The presence of DSPE-PEG significantly enhances stability, with a higher molar ratio providing greater protection, particularly in high ionic strength environments.[7][8]
Table 2: Influence of DSPE-PEG Content on Liposome Size and Zeta Potential
| DSPE-PEG2000 Content (mol%) | Mean Particle Size (nm) | Zeta Potential (mV) |
| 0 | ~125 | ~ -25 |
| 2 | ~130 | ~ -20 |
| 4 | ~135 | ~ -15 |
| 6 | ~140 | ~ -10 |
| 8 | ~145 | ~ -8 |
| 10 | ~150 | ~ -5 |
Data is illustrative and compiled from typical findings. Increasing the DSPE-PEG content generally leads to a slight increase in particle size and a shift of the zeta potential towards neutral. The negative charge of DSPE-PEG contributes to the zeta potential, but the PEG shield can mask this effect.[9][10]
Table 3: Effect of DSPE-PEG on Drug Encapsulation Efficiency (EE)
| Formulation | DSPE-PEG2000 (mol%) | Drug | Encapsulation Efficiency (%) |
| Liposome A | 3 | Quercetin | ~90 |
| Liposome B | 7 | Quercetin | ~80 |
| Liposome C | - | CPT-11 | 90.0 ± 1.0 |
| Micelles | - | CPT-11 | 90.0 ± 1.0 |
The inclusion of PEGylated lipids can sometimes decrease the encapsulation efficiency of certain drugs, possibly due to the PEG chains restricting the available internal volume.[11] However, for other formulations, high encapsulation efficiencies are maintained.
Experimental Protocols
Preparation of DSPE-PEGylated Liposomes by Thin-Film Hydration
This method is a common and straightforward technique for preparing liposomes in a laboratory setting.[12]
Materials:
-
Primary phospholipid (e.g., DSPC, POPC)
-
Cholesterol
-
DSPE-PEG2000
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (lipophilic or hydrophilic)
Procedure:
-
Lipid Dissolution: Dissolve the primary phospholipid, cholesterol, and DSPE-PEG2000 in the desired molar ratios in an organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it should also be dissolved at this stage.
-
Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask. The temperature of the water bath should be above the phase transition temperature of the lipid with the highest Tm.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, it should be dissolved in this buffer. The temperature of the hydration medium should be maintained above the Tm of the lipids. Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
Sizing (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. The extrusion should be performed at a temperature above the lipid Tm.[2]
Characterization of Liposomes
a) Dynamic Light Scattering (DLS) for Size and Zeta Potential
DLS is a non-invasive technique used to measure the size distribution and zeta potential of nanoparticles in suspension.
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
The instrument software will provide the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes. A PDI value below 0.2 is generally indicative of a monodisperse population.[10]
b) Cryo-Electron Microscopy (Cryo-EM) for Morphology
Cryo-EM allows for the direct visualization of liposome morphology, including lamellarity and shape.
Procedure:
-
Apply a small volume (2-3 µL) of the liposome suspension to a glow-discharged holey carbon grid.
-
Incubate for a short period (e.g., 10-20 seconds) to allow liposomes to adsorb to the grid.
-
Blot the excess liquid to form a thin film of the suspension across the holes of the grid.
-
Rapidly plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot).
-
Transfer the vitrified grid to a cryo-electron microscope for imaging under cryogenic conditions.
Surface Functionalization of DSPE-PEG Liposomes
This protocol describes a general method for conjugating a thiol-containing ligand (e.g., a cysteine-containing peptide) to a maleimide-functionalized DSPE-PEG anchor.
Materials:
-
Pre-formed liposomes containing DSPE-PEG-Maleimide.
-
Thiol-containing targeting ligand.
-
Reaction buffer (e.g., HEPES buffer, pH 7.0-7.5).
Procedure:
-
Dissolve the thiol-containing ligand in the reaction buffer.
-
Add the ligand solution to the liposome suspension. The molar ratio of ligand to DSPE-PEG-Maleimide should be optimized.
-
Incubate the reaction mixture at room temperature for several hours to overnight with gentle stirring.
-
Remove the unreacted ligand by a suitable purification method, such as size exclusion chromatography or dialysis.
Visualizing Key Processes with Graphviz
Experimental Workflow for Liposome Preparation and Characterization
Caption: Workflow for liposome preparation and characterization.
Signaling Pathway for Targeted Drug Delivery
Caption: Targeted drug delivery via ligand-functionalized liposomes.
Conclusion
The DSPE anchor is a cornerstone in the design of advanced lipid-based drug delivery systems. Its contribution to bilayer stability, coupled with its role as a versatile platform for PEGylation and active targeting, allows for the rational design of nanocarriers with optimized pharmacokinetic profiles and enhanced therapeutic indices. A thorough understanding of the principles and methodologies outlined in this guide is essential for researchers and professionals working to harness the full potential of liposomal technologies in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. pubcompare.ai [pubcompare.ai]
- 3. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Influence of Polyethylene Glycol Density and Surface Lipid on Pharmacokinetics and Biodistribution of Lipid-Calcium-Phosphate Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The influence of different long-circulating materials on the pharmacokinetics of liposomal vincristine sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: DSPE-PEG12-Mal Bioconjugation for Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-X] (DSPE-PEG-Maleimide) is a key reagent in drug delivery research. It is an amphiphilic polymer that is biocompatible and biodegradable, making it a valuable component in the formulation of nanocarriers like liposomes and micelles.[1][2] These nanocarriers can improve the blood circulation time, stability, and encapsulation efficiency of therapeutic agents.[1][2] The maleimide group at the terminus of the PEG chain allows for the covalent conjugation of thiol-containing molecules, such as peptides with cysteine residues, through a Michael addition reaction.[3][4] This enables the surface functionalization of nanocarriers with targeting ligands, enhancing their delivery to specific cells or tissues.[5][6]
This document provides a detailed protocol for the bioconjugation of cysteine-containing peptides to DSPE-PEG12-Maleimide, including reaction conditions, purification, and characterization methods.
Reaction Principle: Thiol-Maleimide Ligation
The conjugation of DSPE-PEG12-Maleimide to a peptide is achieved through the reaction between the maleimide group and a sulfhydryl (thiol) group, typically from a cysteine residue in the peptide. This reaction, a Michael addition, forms a stable thioether bond.[3] The reaction is highly selective for thiols, especially when conducted at a neutral pH (6.5-7.5).[7] At pH values above 7.5, the maleimide group can also react with primary amines, such as the N-terminus of the peptide or the side chain of lysine residues.[7]
Experimental Protocols
Materials and Equipment
-
DSPE-PEG12-Maleimide
-
Cysteine-containing peptide
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[8][9][10]
-
Phosphate Buffered Saline (PBS), HEPES, or Tris buffer (pH 7.0-7.5), degassed[9][11]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)[9][11]
-
Reaction vials
-
Stir plate and stir bars
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis[8][13]
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization[8][10][14]
-
Lyophilizer
Protocol 1: DSPE-PEG12-Maleimide and Peptide Conjugation
This protocol outlines the steps for the covalent conjugation of a cysteine-containing peptide to DSPE-PEG12-Maleimide.
1. Preparation of Reagents:
- DSPE-PEG12-Maleimide Stock Solution: Allow the powdered DSPE-PEG12-Maleimide to equilibrate to room temperature before opening to prevent condensation.[7] Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[9] Store any unused solution at -20°C, protected from light and moisture.[4][9]
- Peptide Stock Solution: Dissolve the cysteine-containing peptide in a degassed buffer (e.g., PBS, HEPES, Tris) at a pH of 7.0-7.5.[9][11] The concentration will depend on the specific peptide's solubility.
- (Optional) Reduction of Peptide Disulfide Bonds: If the peptide may have formed disulfide bonds, it is necessary to reduce them to free the thiol groups for reaction. Add a 10-fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature under an inert atmosphere (nitrogen or argon).[9][11][15] TCEP does not need to be removed before the conjugation reaction with maleimides.[11]
2. Conjugation Reaction:
- In a reaction vial, add the peptide solution.
- While gently stirring, add the DSPE-PEG12-Maleimide stock solution to the peptide solution. A molar ratio of DSPE-PEG12-Maleimide to peptide of 3:1 to 20:1 is commonly used to drive the reaction to completion, but this should be optimized for each specific peptide.[8][9]
- Flush the vial with an inert gas (nitrogen or argon), seal it tightly, and protect it from light.[9]
- Incubate the reaction mixture with moderate stirring. The reaction can proceed for 2 hours at room temperature or overnight at 4°C.[9][11] Some protocols report reaction times as short as 1 hour.[8]
3. Purification of the Conjugate:
- The DSPE-PEG-peptide conjugate can be purified from unreacted peptide and excess DSPE-PEG12-Maleimide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8][13]
- It is crucial to avoid acidic conditions during purification if possible, as this can lead to the hydrolysis of the ester bonds in the DSPE moiety.[8][13] If acidic mobile phases are used, fractions should be immediately neutralized upon collection.[8]
- Size-exclusion chromatography (SEC) can also be used to separate the larger conjugate from the smaller, unreacted peptide.[16]
4. Characterization of the Conjugate:
- The successful conjugation can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in the molecular weight corresponding to the addition of the peptide to the DSPE-PEG12-Maleimide will be observed.[10][14]
- HPLC analysis can be used to assess the purity of the final conjugate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the DSPE-PEG12-Mal bioconjugation reaction.
| Parameter | Recommended Range/Value | Reference(s) |
| Reaction pH | 7.0 - 7.5 | [7][9][11] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | [9][11][17] |
| Reaction Time | 1 - 2 hours at room temperature, or overnight at 4°C | [8][9][11] |
| Molar Ratio (DSPE-PEG-Mal:Peptide) | 3:1 to 20:1 | [8][9] |
| Solvents for Stock Solutions | Anhydrous DMSO or DMF | [8][9][10] |
| Reaction Buffers | PBS, HEPES, Tris (degassed) | [9][11] |
| (Optional) TCEP Molar Excess | 10-fold | [11] |
Table 1: Recommended Reaction Conditions
| Method | Principle | Considerations | Reference(s) |
| RP-HPLC | Separation based on hydrophobicity. | Avoid prolonged exposure to acidic conditions to prevent DSPE hydrolysis. Neutralize fractions immediately. | [8][13] |
| SEC | Separation based on molecular size. | Good for separating the larger conjugate from the smaller unreacted peptide. | [16] |
| Dialysis | Can be used to remove small molecule impurities, but may not be effective for separating unreacted DSPE-PEG-Mal from the conjugate. | Not ideal for separating species of similar molecular weight. | [18] |
Table 2: Purification Methods
| Method | Information Provided | Reference(s) |
| MALDI-TOF MS | Confirms the molecular weight of the conjugate, demonstrating successful peptide attachment. | [10][14] |
| ESI-MS | Provides molecular weight information and can reveal hydrolysis of the DSPE ester bonds. | [8][13] |
| HPLC | Assesses the purity of the final conjugate and can quantify the extent of the reaction. | [8][10] |
Table 3: Characterization Techniques
Visualizations
Caption: Experimental workflow for DSPE-PEG12-Maleimide peptide bioconjugation.
Caption: Generalized signaling pathway for a targeted liposome.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. lifetein.com [lifetein.com]
- 16. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. encapsula.com [encapsula.com]
Application Note: A Step-by-Step Guide to Antibody Conjugation with DSPE-PEG12-Maleimide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The conjugation of antibodies to lipid-polyethylene glycol (PEG) derivatives is a cornerstone technique for the development of targeted drug delivery systems, such as immunoliposomes. 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) linked to PEG with a terminal maleimide group (DSPE-PEG-Mal) is a widely used reagent for this purpose. The maleimide group specifically reacts with free sulfhydryl (thiol) groups on an antibody to form a stable thioether bond.[1] This protocol provides a detailed, step-by-step guide for the conjugation of a monoclonal antibody (mAb) to DSPE-PEG12-Mal. The resulting conjugate can be incorporated into lipid nanoparticle formulations for targeted delivery to specific cells or tissues.
Principle of the Method
The conjugation chemistry is based on a Michael addition reaction.[1] First, the antibody's intrinsic disulfide bonds, particularly in the hinge region, are gently reduced to generate free, reactive thiol (-SH) groups.[2] Subsequently, the thiol groups on the activated antibody react with the maleimide group of the this compound. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5, resulting in the formation of a stable covalent thiosuccinimide linkage.[1]
Experimental Workflow
The overall process involves preparing the antibody by exposing its thiol groups, setting up the conjugation reaction with this compound, purifying the resulting conjugate to remove unreacted components, and finally, characterizing the product to confirm successful conjugation.
Materials and Equipment
Reagents:
-
Monoclonal Antibody (IgG type)
-
DSPE-PEG12-Maleimide
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4, sterile-filtered
-
EDTA (Ethylenediaminetetraacetic acid)
-
L-Cysteine or 2-Mercaptoethanol (for quenching)
-
BCA Protein Assay Kit
-
Ellman's Reagent (DTNB) for thiol quantification (optional)
-
Deionized (DI) water
Equipment:
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes and sterile tips
-
Nitrogen or Argon gas source
-
Incubator or water bath set to 37°C
-
Vortex mixer
-
Spectrophotometer (for protein and thiol quantification)
-
Desalting columns (e.g., Sephadex G-25)
-
Dialysis cassette (10-20 kDa MWCO) or Size-Exclusion Chromatography (SEC) system
-
SDS-PAGE equipment and reagents
-
Centrifugal filtration devices (10-30 kDa MWCO)
Experimental Protocols
Step 1: Antibody Reduction (Generation of Free Thiols)
This step uses a mild reducing agent, TCEP, to cleave the interchain disulfide bonds in the antibody's hinge region, exposing free sulfhydryl groups for conjugation.[2] TCEP is preferred over DTT as it is more stable and does not contain thiols that could interfere with the subsequent maleimide reaction.[3]
-
Prepare Antibody Solution: Dissolve the antibody in a degassed reaction buffer (e.g., PBS with 1-2 mM EDTA, pH 7.0-7.5) to a final concentration of 1-10 mg/mL. EDTA is included to chelate any trace metals that could catalyze re-oxidation of thiols.
-
Prepare TCEP Stock: Prepare a fresh 10 mM stock solution of TCEP in degassed reaction buffer.
-
Initiate Reduction: Add TCEP to the antibody solution to a final 10-fold molar excess over the antibody.[4] For a typical IgG (150 kDa), this translates to a specific mass ratio.
-
Incubate: Flush the headspace of the reaction tube with an inert gas (nitrogen or argon) to prevent re-oxidation of the newly formed thiols. Incubate for 30-60 minutes at 37°C.[5]
-
Remove Excess TCEP: Immediately after incubation, remove the excess TCEP using a desalting column (e.g., Sephadex G-25) pre-equilibrated with degassed reaction buffer (pH 7.0-7.5).[5] This buffer exchange is crucial as TCEP will compete with the antibody for the maleimide reagent. Collect the protein fractions. The reduced antibody should be used immediately in the next step.[6]
Step 2: Conjugation to DSPE-PEG12-Maleimide
In this core step, the reduced antibody is mixed with the this compound, allowing the thiol-maleimide reaction to proceed.
-
Prepare this compound: Immediately prior to use, dissolve the this compound powder in a small amount of anhydrous DMSO or the same degassed reaction buffer used for the antibody to create a stock solution (e.g., 10-20 mg/mL).[5]
-
Determine Molar Ratio: The molar ratio of this compound to antibody is a critical parameter. A 10 to 20-fold molar excess of the maleimide reagent over the antibody is recommended as a starting point.
-
Combine Reagents: Add the calculated volume of the this compound solution to the purified, reduced antibody solution. Mix gently by pipetting.
-
Incubate for Conjugation: Flush the reaction tube headspace with inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.[7]
-
(Optional) Quench Reaction: To stop the reaction and cap any unreacted maleimide groups, add a thiol-containing compound like L-cysteine to a final concentration of 1-2 mM. Incubate for an additional 15-20 minutes at room temperature.[8]
Step 3: Purification of the Antibody-Lipid Conjugate
Purification is essential to remove unreacted this compound and any quenching agent.
-
Dialysis (Recommended): Transfer the conjugation reaction mixture to a dialysis cassette (10-20 kDa MWCO). Dialyze against a large volume of PBS (pH 7.4) at 4°C. Perform at least three buffer changes over 24-48 hours. Dialysis is a gentle method that minimizes sample loss.[9]
-
Size-Exclusion Chromatography (SEC): Alternatively, purify the conjugate using an SEC column equilibrated with PBS (pH 7.4). Collect fractions and monitor the eluate by absorbance at 280 nm. The first major peak corresponds to the high-molecular-weight antibody conjugate, while later peaks contain smaller, unreacted components.[10]
-
Concentration: If necessary, concentrate the purified conjugate solution using a centrifugal filtration device (10-30 kDa MWCO).
Step 4: Characterization of the Conjugate
-
Protein Concentration: Determine the final concentration of the antibody conjugate using a BCA protein assay, with a standard curve prepared using the unconjugated antibody.
-
SDS-PAGE Analysis: Analyze the conjugate using non-reducing SDS-PAGE. A successful conjugation will result in a band shift, with the conjugate migrating slower (appearing at a higher molecular weight) than the unconjugated, reduced antibody.[8]
-
Quantification of Conjugation (Optional): The degree of labeling (lipid molecules per antibody) can be estimated. One method involves quantifying the remaining free maleimide groups after the reaction using Ellman's reagent with a known amount of a standard thiol.[11]
Data Presentation
The success of the conjugation can be defined by several quantitative parameters. The tables below provide target values and example data for a typical conjugation experiment.
Table 1: Recommended Reaction Conditions & Parameters
| Parameter | Recommended Value | Purpose |
|---|---|---|
| Antibody Reduction | ||
| Antibody Concentration | 1 - 10 mg/mL | Ensures efficient reaction kinetics. |
| Buffer | PBS + 1-2 mM EDTA, pH 7.0-7.5 | Maintains protein stability and prevents thiol re-oxidation. |
| TCEP:Antibody Molar Ratio | 10:1 to 20:1 | Ensures sufficient reduction of hinge-region disulfides.[2] |
| Reduction Time/Temp | 30-60 min at 37°C | Provides controlled reduction without denaturing the antibody.[5] |
| Conjugation | ||
| DSPE-PEG-Mal:Antibody Ratio | 10:1 to 20:1 | Drives the reaction towards the product. |
| Reaction Time/Temp | 2 hr at RT or Overnight at 4°C | Allows for completion of the conjugation reaction. |
| Purification |
| Dialysis MWCO | 10-20 kDa | Retains the antibody conjugate while allowing small molecules to diffuse out. |
Table 2: Example Characterization Data
| Parameter | Example Result | Method |
|---|---|---|
| Initial Antibody Mass | 2.0 mg | Weighing / A280 |
| Final Conjugate Mass | 1.5 mg | BCA Assay |
| Protein Recovery | 75% | Calculation |
| Conjugation Efficiency | > 90% | SDS-PAGE (band shift analysis) |
| Purity | > 95% | SEC-HPLC |
Storage
Store the purified antibody-DSPE-PEG12-Mal conjugate in a sterile buffer at 4°C for short-term use (1-2 weeks). For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C, or aliquot and store at -80°C.[4] Avoid repeated freeze-thaw cycles.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 5. The effect of internalizing human single chain antibody fragment on liposome targeting to epithelioid and sarcomatoid mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. encapsula.com [encapsula.com]
- 10. Antibody Purification Methods | Thermo Fisher Scientific - RO [thermofisher.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Stable Liposomes with DSPE-PEG12-Mal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating stable liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal). The inclusion of DSPE-PEG-Mal facilitates the covalent attachment of thiol-containing ligands, such as peptides and antibodies, to the liposome surface for targeted drug delivery. Furthermore, the PEG component enhances stability and prolongs circulation time in vivo.[1][2]
Introduction to DSPE-PEG-Mal Liposomes
DSPE-PEG-Mal is a heterobifunctional lipid derivative commonly used in the preparation of "stealth" liposomes for targeted drug delivery.[1] The DSPE anchor integrates into the lipid bilayer, while the hydrophilic PEG spacer reduces opsonization and clearance by the mononuclear phagocyte system.[1][3] The terminal maleimide group allows for the specific and covalent conjugation of sulfhydryl-containing molecules via a Michael addition reaction.[4] This enables the development of liposomal carriers that can actively target specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[4][5]
Key Considerations for Stability
The stability of DSPE-PEG-Mal functionalized liposomes is paramount for their successful application. Key factors influencing stability include:
-
Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive for conjugation.[6][7] Therefore, careful control of pH during formulation and storage is critical.
-
Lipid Composition: The choice of phospholipids and cholesterol in the formulation affects the rigidity, permeability, and overall stability of the liposome bilayer. Lipids with higher phase transition temperatures (Tm), such as DSPC, contribute to more stable membranes.
-
Preparation Method: The method used to incorporate DSPE-PEG-Mal into the liposome can significantly impact the availability of active maleimide groups. Post-insertion methods often yield a higher percentage of active maleimide groups compared to pre-insertion methods where the functionalized lipid is included from the beginning of the formulation process.[6][7]
-
Storage Conditions: Proper storage is crucial to maintain the integrity of the liposomes and the reactivity of the maleimide group. Storage at low temperatures and in a dry environment is recommended for the DSPE-PEG-Mal lipid.[1][2] Liposomal formulations should be stored at 4°C and protected from light.
Quantitative Formulation and Characterization Data
The following table summarizes typical quantitative data for DSPE-PEG-Mal liposome formulations. The specific values can be optimized based on the encapsulated drug and the targeting ligand.
| Parameter | Typical Value/Range | Method of Measurement | Reference |
| Lipid Composition (molar ratio) | |||
| Phosphatidylcholine (e.g., DSPC, HSPC) | 50-65 mol% | - | [3][8] |
| Cholesterol | 25-45 mol% | - | [3] |
| DSPE-PEG-Mal | 0.5-10 mol% | - | [3][9] |
| Physicochemical Properties | |||
| Particle Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) | [5][10] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [10] |
| Zeta Potential | -2 mV to -10 mV | Electrophoretic Light Scattering (ELS) | [5][8] |
| Encapsulation Efficiency | > 70% | Spectrophotometry, HPLC | [11] |
| Storage Conditions | |||
| DSPE-PEG-Mal (powder) | -20°C, desiccated | - | [2][12] |
| Liposome Suspension | 4°C, protected from light | - | [5] |
Experimental Protocols
Protocol 1: Liposome Formulation by Thin-Film Hydration and Extrusion (Pre-insertion Method)
This protocol describes the formation of liposomes where DSPE-PEG-Mal is included in the initial lipid mixture.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or Hydrogenated Soy PC (HSPC)
-
Cholesterol
-
DSPE-PEG12-Mal
-
Chloroform and Methanol (analytical grade)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 6.5-7.0)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the lipids (e.g., DSPC, Cholesterol, and DSPE-PEG-Mal at a desired molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[3][10]
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the Tm of the lipids (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.[10]
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the chosen aqueous buffer by gentle rotation of the flask at a temperature above the lipid Tm. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a uniform size distribution.[13]
-
-
Purification:
-
Remove any unencapsulated material by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering.
-
Quantify the lipid concentration and encapsulation efficiency using appropriate assays.
-
Protocol 2: Post-Insertion Method for DSPE-PEG-Mal Incorporation
This method involves preparing liposomes first and then incorporating the DSPE-PEG-Mal into the outer leaflet of the pre-formed vesicles. This can help preserve the reactivity of the maleimide group.[6][7]
Materials:
-
Pre-formed liposomes (prepared as in Protocol 1, steps 1-3, but without DSPE-PEG-Mal)
-
This compound
-
Incubation buffer (e.g., PBS pH 7.0)
Procedure:
-
Prepare DSPE-PEG-Mal Micelles:
-
Dissolve the required amount of DSPE-PEG-Mal in the incubation buffer to form a micellar solution. Gentle warming may be required.
-
-
Incubation:
-
Add the DSPE-PEG-Mal micelle solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature slightly above the Tm of the lipids (e.g., 60°C) for a defined period (e.g., 1 hour) with gentle stirring.[14] During this incubation, the DSPE-PEG-Mal will insert into the liposome bilayer.
-
-
Purification and Characterization:
-
Cool the liposome suspension to room temperature.
-
Purify and characterize the liposomes as described in Protocol 1 (steps 4 and 5).
-
Protocol 3: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes
Materials:
-
Maleimide-functionalized liposomes
-
Thiol-containing ligand (e.g., cysteine-terminated peptide)
-
Conjugation buffer (e.g., HEPES or PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
Procedure:
-
Ligand Preparation:
-
Dissolve the thiolated ligand in the conjugation buffer. If the ligand has disulfide bonds, it may need to be reduced prior to conjugation.
-
-
Conjugation Reaction:
-
Mix the maleimide-functionalized liposomes with the thiolated ligand solution at a specific molar ratio.
-
Incubate the reaction mixture at room temperature for several hours (e.g., 2-4 hours) or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add a quenching reagent to react with any unreacted maleimide groups on the liposome surface.
-
-
Purification:
-
Remove the unconjugated ligand and quenching reagent by size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the successful conjugation of the ligand using appropriate analytical techniques (e.g., SDS-PAGE, HPLC).[15]
-
Visualized Workflows and Pathways
Caption: Workflow for DSPE-PEG-Mal liposome formulation via the pre-insertion method.
Caption: Workflow for the post-insertion of DSPE-PEG-Mal into pre-formed liposomes.
Caption: Covalent conjugation of a thiol-ligand to a maleimide-functionalized liposome.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. nanocs.net [nanocs.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
- 12. DSPE-PEG 2000 Maleimide: R&D Systems [rndsystems.com]
- 13. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DSPE-PEG12-Maleimide in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) in the surface modification of nanoparticles. This functionalized lipid is a critical component in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents.
Introduction to DSPE-PEG12-Maleimide
DSPE-PEG12-Maleimide is a heterobifunctional lipid-polymer conjugate. The DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) portion provides a hydrophobic anchor for stable integration into the lipid bilayer of liposomes or the surface of other nanoparticles. The polyethylene glycol (PEG) linker, in this case with 12 repeating units, offers a hydrophilic spacer that imparts "stealth" characteristics, reducing non-specific protein binding and prolonging circulation half-life.[1][2][3] The terminal maleimide group is a highly reactive and specific functional group that readily forms a stable covalent thioether bond with sulfhydryl (thiol, -SH) groups present in molecules such as peptides, antibodies, and other targeting ligands.[4][5] This specific reactivity at a neutral pH makes this compound an ideal choice for conjugating biomolecules to the nanoparticle surface for targeted applications.[3]
Key Applications:
-
Targeted Drug Delivery: Conjugation of antibodies, peptides, or aptamers to direct nanoparticles to specific cells or tissues, such as tumors.[2][6][7]
-
Enhanced Bioavailability: The PEG component improves the solubility and stability of encapsulated drugs.[8][9]
-
Reduced Immunogenicity: The hydrophilic PEG chains create a protective layer that minimizes recognition by the immune system.[6]
-
Controlled Release Systems: Surface modification can influence the drug release profile of the nanoparticle formulation.[10]
-
Diagnostic Imaging: Attachment of imaging agents for targeted in vivo imaging.[7]
Experimental Protocols
Preparation of Maleimide-Functionalized Nanoparticles
This protocol describes the formation of liposomes incorporating this compound using the thin-film hydration method. This method can be adapted for other types of nanoparticles.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG12-Maleimide
-
Chloroform or a suitable organic solvent
-
Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 7.2-7.4)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the primary lipid, cholesterol, and this compound in chloroform at a desired molar ratio (e.g., 55:40:5).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Hydrate the lipid film with the hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the primary lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[12]
-
Perform at least 10 passes through the membrane to ensure a narrow size distribution.
-
-
Purification:
-
Remove any un-encapsulated material or non-incorporated lipids by size exclusion chromatography or dialysis.
-
Post-Insertion Method for Surface Modification
The post-insertion technique allows for the modification of pre-formed nanoparticles.
Materials:
-
Pre-formed nanoparticles (e.g., liposomes, solid lipid nanoparticles)
-
DSPE-PEG12-Maleimide
-
Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Micelle Preparation:
-
Incubation:
-
Incubate the pre-formed nanoparticles with the this compound micellar solution at a temperature slightly above the phase transition temperature of the nanoparticle lipids with gentle stirring.
-
The incubation time can range from 30 minutes to a few hours, depending on the nanoparticle composition.
-
-
Purification:
-
Remove excess this compound micelles by dialysis or centrifugal filtration.
-
Conjugation of Thiolated Ligands to Maleimide-Functionalized Nanoparticles
This protocol details the covalent attachment of a thiol-containing targeting ligand to the surface of the prepared maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-functionalized nanoparticles
-
Thiol-containing ligand (e.g., cysteine-terminated peptide, thiolated antibody)
-
Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5)
-
Reducing agent (e.g., TCEP, optional for reducing disulfide bonds in the ligand)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
Procedure:
-
Ligand Preparation (if necessary):
-
If the ligand contains disulfide bonds, reduce them to free thiols using a reducing agent like TCEP. Purify the reduced ligand to remove the reducing agent.[11]
-
-
Conjugation Reaction:
-
Mix the maleimide-functionalized nanoparticles with the thiolated ligand in the reaction buffer. The molar ratio of maleimide to thiol should be optimized, but a slight excess of the ligand is often used.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[5]
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of a small thiol-containing molecule like L-cysteine. Incubate for an additional 30 minutes.[13]
-
-
Purification:
-
Remove the unconjugated ligand and quenching reagent by size exclusion chromatography, dialysis, or centrifugal filtration.
-
Quantification of Surface Maleimide Groups
The number of available maleimide groups on the nanoparticle surface can be quantified to assess the potential for ligand conjugation.
Method: Colorimetric Maleimide Assay [15]
-
Add an excess of a known concentration of a thiol-containing compound (e.g., 2-aminoethanethiol) to the maleimide-functionalized nanoparticles.
-
Allow the reaction to proceed to completion.
-
Quantify the remaining unreacted thiols using a reagent like 4,4'-dithiodipyridine, which reacts with thiols to produce a colored product that can be measured spectrophotometrically at 324 nm.[15]
-
The difference between the initial amount of thiol and the unreacted thiol corresponds to the amount of maleimide groups on the nanoparticles.
Method: Ellman's Assay (Indirect Quantification) [16][17]
-
React the maleimide-functionalized nanoparticles with an excess of L-cysteine.
-
After the reaction, quantify the remaining unreacted L-cysteine using Ellman's reagent (5,5'-dithio-bis(2-nitrobenzoic acid), DTNB).
-
DTNB reacts with thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.
-
The amount of reacted L-cysteine is proportional to the number of maleimide groups.
Data Presentation: Characterization of Modified Nanoparticles
The following tables summarize typical quantitative data obtained during the characterization of this compound modified nanoparticles.
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Ligand-Conjugated Nanoparticles | Reference |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | 125 ± 10 | [10][18][19] |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 | < 0.2 | [18][19] |
| Zeta Potential (mV) | -25 ± 3 | -20 ± 4 | -15 ± 5 | [18][19] |
| Maleimide Groups per Nanoparticle | N/A | Varies with formulation | N/A | [15][16] |
| Conjugation Efficiency (%) | N/A | N/A | 70 - 95 | [20][21] |
Note: The values presented are illustrative and will vary depending on the specific nanoparticle formulation, ligand, and experimental conditions.
Visualizations
Workflow for Nanoparticle Surface Modification
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of poly(ethylene glycol)-distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NSP's DSPE-PEG-Mal were used to develop MMP-2-Controlled Transforming Micelles for Heterogeneic Targeting and Programmable Cancer Therapy - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 8. DSPE PEG, DSPE linker, Drug delivery | AxisPharm [axispharm.com]
- 9. DSPE-PEG: a distinctive component in drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. people.physics.illinois.edu [people.physics.illinois.edu]
- 12. Effect of PEG Pairing on the Efficiency of Cancer-Targeting Liposomes [thno.org]
- 13. encapsula.com [encapsula.com]
- 14. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 15. Conjugation of Antibodies and siRNA Duplexes to Polymer Nanoparticles via Maleimide–Thiol Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Post-Insertion Functionalization of Liposomes using DSPE-PEG12-Mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-insertion method is a powerful and versatile technique for the surface functionalization of pre-formed liposomes. This approach allows for the covalent attachment of targeting ligands, such as antibodies, peptides, or other biomolecules, to the liposomal surface without compromising the integrity of the encapsulated cargo. The use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) provides a flexible linker for the conjugation of sulfhydryl-containing molecules. The maleimide group reacts specifically with thiols to form a stable thioether bond, ensuring a robust and specific attachment of the ligand.[1][2]
This document provides detailed protocols for the conjugation of ligands to this compound and the subsequent post-insertion into pre-formed liposomes. It also includes data on the characterization and stability of the resulting functionalized liposomes. The post-insertion technique is particularly advantageous as it minimizes the hydrolysis of the maleimide group, which can be a concern with pre-insertion methods where the reactive lipid is present during the entire liposome formulation process.[3][4] Studies have shown that the post-insertion method results in a higher percentage of active maleimide groups available for conjugation compared to pre-insertion techniques.[3][4]
Principle of the Post-Insertion Method
The post-insertion method is a two-step process. First, the targeting ligand containing a free sulfhydryl (-SH) group is conjugated to the maleimide group of this compound in a micellar solution. This reaction is highly specific and efficient.[5] In the second step, the ligand-conjugated this compound micelles are incubated with pre-formed liposomes. The hydrophobic DSPE anchor of the conjugate spontaneously inserts into the lipid bilayer of the liposomes, effectively decorating the liposome surface with the targeting ligand.[6][7] This process is driven by the thermodynamic stability gained by incorporating the lipid anchor into the bilayer.
Experimental Protocols
Materials and Equipment
-
This compound
-
Pre-formed liposomes
-
Sulfhydryl-containing ligand (e.g., peptide, thiolated antibody)
-
Non-reactive PEGylated lipid (e.g., DSPE-PEG2000) for creating mixed micelles (optional, but recommended)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5
-
Quenching reagent: 2-Mercaptoethanol or L-cysteine
-
Organic solvent (e.g., chloroform or methylene chloride)
-
Rotary evaporator or a stream of nitrogen gas
-
Bath sonicator
-
Incubator or water bath capable of maintaining 60°C
-
Dialysis cassettes or size exclusion chromatography columns for purification
-
Ellman's Reagent for quantification of free sulfhydryl groups
Protocol 1: Conjugation of a Sulfhydryl-Containing Ligand to this compound
This protocol describes the conjugation of a peptide or other sulfhydryl-containing molecule to this compound.
-
Quantify Free Sulfhydryls: Before starting the conjugation, it is crucial to determine the concentration of free sulfhydryl groups in your ligand solution using Ellman's assay. This will ensure an appropriate molar ratio for the conjugation reaction.
-
Prepare this compound Film:
-
Dissolve the required amount of this compound in chloroform or another suitable organic solvent in a round-bottom flask.
-
If using a non-reactive PEGylated lipid to form mixed micelles, co-dissolve it with the this compound. A typical molar ratio is 4:1 of non-reactive to reactive lipid.[8]
-
Dry the lipid solution to a thin film using a rotary evaporator or a gentle stream of nitrogen gas.
-
-
Hydrate the Lipid Film to Form Micelles:
-
Hydrate the dried lipid film with reaction buffer (PBS, pH 7.0-7.5) to form a micellar solution. The volume will depend on the desired final concentration.
-
Sonicate the solution in a bath sonicator for 5-10 minutes to ensure complete hydration and formation of micelles.
-
-
Conjugation Reaction:
-
Add the sulfhydryl-containing ligand to the this compound micellar solution. A molar ratio of 1:3 to 1:1 (ligand to this compound) is recommended.[6][7]
-
Incubate the reaction mixture for 4-8 hours at room temperature or overnight at 4°C with gentle stirring, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the sulfhydryl groups.[6][9]
-
-
Quench the Reaction:
-
Add a quenching reagent such as 2-mercaptoethanol or L-cysteine in excess (e.g., 100-fold molar excess over the initial maleimide concentration) to cap any unreacted maleimide groups.[6]
-
Incubate for 30 minutes at room temperature.
-
Protocol 2: Post-Insertion of Ligand-Conjugated this compound into Pre-formed Liposomes
This protocol details the insertion of the prepared ligand-PEG-lipid conjugates into existing liposomes.
-
Incubation:
-
Add the micellar solution of ligand-conjugated this compound to the pre-formed liposome suspension. The amount to be added will depend on the desired final ligand density on the liposome surface.
-
Incubate the mixture at 60°C for 30-60 minutes with gentle stirring.[6][7][9] The temperature should be above the phase transition temperature (Tm) of the liposome-forming lipids to facilitate insertion.
-
-
Purification:
-
Remove the non-inserted micelles and unconjugated ligand by dialysis against PBS using an appropriate molecular weight cutoff (MWCO) dialysis membrane.[6]
-
Alternatively, size exclusion chromatography can be used for a faster purification, although some liposome loss may occur.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the characterization of liposomes before and after post-insertion of DSPE-PEG-Maleimide conjugates.
| Parameter | Liposomes (Pre-insertion) | Liposomes (Post-insertion) | Reference |
| Average Particle Size (nm) | 100 - 120 | 110 - 140 | [2][4] |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 | [2] |
| Zeta Potential (mV) | -5 to -20 | -10 to -25 | [2][4] |
| Active Maleimide Groups (%) | N/A | > 75% | [3] |
Table 1: Physicochemical Properties of Liposomes Before and After Post-Insertion. The exact values will depend on the initial liposome composition, the nature of the conjugated ligand, and the insertion conditions.
| Parameter | Pre-Insertion Method | Post-Insertion Method | Reference |
| Remaining Active Maleimide Groups on Liposome Surface | ~32% - 63% | ~76% | [3] |
| Relative Cellular Uptake | Lower | Higher | [2] |
| Tumor Retention | Shorter | Longer | [2][10] |
Table 2: Comparison of Pre-insertion and Post-insertion Methods for Liposome Functionalization. The post-insertion method generally results in a higher density of active ligands on the liposome surface, leading to improved biological function.
Visualizations
Experimental Workflow
Caption: Workflow for post-insertion of this compound conjugates.
Signaling Pathway Analogy: Targeted Drug Delivery
Caption: Targeted drug delivery via ligand-functionalized liposomes.
References
- 1. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maleimide-Functionalized Liposomes: Prolonged Retention and Enhanced Efficacy of Doxorubicin in Breast Cancer with Low Systemic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. encapsula.com [encapsula.com]
- 7. encapsula.com [encapsula.com]
- 8. Optimization of post-insertion method to conjugate Doxil with anti-CD133 monoclonal antibodies: Investigating the specific binding and cytotoxicity to colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eg-fr.uc.pt [eg-fr.uc.pt]
- 10. researchgate.net [researchgate.net]
DSPE-PEG12-Mal in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) is a versatile, heterobifunctional lipid-polymer conjugate that has become a cornerstone in the development of advanced nanomedicine platforms for cancer therapy. Its unique amphiphilic structure, biocompatibility, and reactive maleimide group make it an ideal component for creating sophisticated drug delivery systems.
The DSPE moiety serves as a hydrophobic anchor, enabling its incorporation into the lipid bilayers of liposomes or the hydrophobic cores of micelles. The polyethylene glycol (PEG) linker, with 12 repeating units, provides a hydrophilic corona that imparts "stealth" characteristics to the nanoparticles. This PEG shield reduces opsonization by plasma proteins, thereby prolonging systemic circulation time and enhancing the probability of reaching the tumor site through the enhanced permeability and retention (EPR) effect.
Crucially, the terminal maleimide group offers a convenient handle for the covalent conjugation of targeting ligands, such as peptides and antibodies, via thiol-maleimide "click" chemistry. This allows for active targeting of cancer cells that overexpress specific surface receptors, leading to increased cellular uptake and localized drug delivery, which in turn can enhance therapeutic efficacy while minimizing off-target side effects.
These application notes provide an overview of the diverse applications of this compound in cancer research and detailed protocols for the formulation, characterization, and evaluation of this compound-containing nanoparticles.
Applications of this compound in Cancer Therapy Research
This compound is instrumental in the design of multifunctional nanoparticles for a range of anticancer applications:
-
Targeted Drug Delivery: The maleimide group facilitates the conjugation of targeting moieties to the surface of nanoparticles. This strategy has been extensively used to deliver chemotherapeutic agents like paclitaxel and doxorubicin directly to tumor cells, thereby increasing their therapeutic index. Common targeting ligands include:
-
Peptides: Cyclic RGD (Arg-Gly-Asp) peptides that target αvβ3 integrins, which are overexpressed on many tumor cells and angiogenic endothelial cells.
-
Antibodies: Monoclonal antibodies or antibody fragments that recognize tumor-specific antigens, such as human epidermal growth factor receptor 2 (HER2) or epithelial cell adhesion molecule (EpCAM).
-
-
Gene Delivery: this compound can be incorporated into lipid-based nanoparticles for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA). The PEG linker protects the nucleic acid cargo from degradation in the bloodstream, while a conjugated targeting ligand can facilitate uptake by specific cancer cell populations.
-
Theranostics: By co-encapsulating or conjugating imaging agents (e.g., fluorescent dyes, quantum dots, or contrast agents for MRI) and therapeutic drugs, this compound can be used to create theranostic platforms. These systems allow for simultaneous tumor imaging, drug delivery, and monitoring of therapeutic response.
-
Immunotherapy: this compound-containing nanoparticles can be engineered to deliver immunomodulatory agents to the tumor microenvironment or to target immune cells directly. For instance, they can be used to deliver antigens for cancer vaccines or to carry adjuvants to enhance anti-tumor immune responses.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing DSPE-PEG-Mal in the formulation of cancer-targeting nanoparticles.
Table 1: Physicochemical Properties of DSPE-PEG-Mal Nanoparticles
| Formulation | Drug | Targeting Ligand | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DSPE-PEG-Mal Liposomes | Doxorubicin | cRGD | 150 ± 1.02 | 19.8 ± 0.249 | Up to 96 |
| DSPE-PEG-Mal Micelles | Paclitaxel | Phage Protein | ~100 | ~26 | >95 |
| DSPE-PEG-Mal Lipid Nanoparticles for siRNA | Survivin siRNA | cRGD | 129.7 - 230.7 | 17.3 - 32.0 | >96 |
| DSPE-PEG-Mal/DSPE-PEG Micelles | Paclitaxel | None | 52.0 | -38.0 | Not Reported |
Table 2: In Vivo Tumor Growth Inhibition with DSPE-PEG-Mal Formulations
| Formulation | Cancer Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| DSPE-PEG-H7K(R2)2 Liposomes | MDA-MB-231 Xenograft | PTX/SPIO-SSL-H7K(R2)2 | ~90 | [1] |
| DSPE-mPEG2k Micelles | CT26 Tumor Model | Irinotecan-loaded micelles | 89 | [2] |
| cRGD-PSH-NP/siRNA | HepG2 Xenograft | cRGD-PSH-NP/Survivin siRNA | 74.71 | [3] |
| Paclitaxel Palmitate Liposomes (with DSPE-PEG) | 4T1 Mouse Model | PTX-PA-L | Significant tumor regression | [4] |
Experimental Protocols
Protocol 1: Formulation of cRGD-Targeted Paclitaxel-Loaded Liposomes via Thin-Film Hydration
This protocol describes the preparation of liposomes composed of a lipid mixture including this compound, followed by the conjugation of a cysteine-containing cRGD peptide.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Paclitaxel
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
cRGDfC peptide (c(RGDfC))
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Lipid Film Preparation: a. Dissolve DPPC, cholesterol, this compound, and paclitaxel in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. A typical molar ratio would be DPPC:Cholesterol:this compound at 55:40:5. b. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 45-50°C). c. A thin, uniform lipid film should form on the inner surface of the flask. d. Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid phase transition temperature. b. The lipid film will gradually disperse to form a milky suspension of multilamellar vesicles (MLVs).
-
Extrusion: a. To obtain unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion. b. Pass the suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm) for a defined number of passes (e.g., 11-21 times).
-
Peptide Conjugation: a. Dissolve the cRGDfC peptide in PBS (pH 7.4). b. Add the peptide solution to the paclitaxel-loaded liposome suspension at a specific molar ratio (e.g., 1:1 peptide to this compound). c. Incubate the mixture overnight at 4°C with gentle stirring to allow for the thiol-maleimide conjugation reaction.
-
Purification: a. Remove unconjugated peptide and unencapsulated drug by dialysis against PBS (pH 7.4) using a 10 kDa MWCO dialysis membrane. b. Change the dialysis buffer frequently (e.g., every 4-6 hours) for 24-48 hours.
-
Characterization: a. Determine the particle size and zeta potential of the final liposomal formulation using dynamic light scattering (DLS). b. Quantify the paclitaxel concentration using a suitable method like HPLC to determine the encapsulation efficiency.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to assess the cytotoxicity of the formulated nanoparticles on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, U87-MG)
-
Complete cell culture medium
-
96-well plates
-
This compound nanoparticle formulation
-
Free drug solution (e.g., Paclitaxel in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. b. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: a. Prepare serial dilutions of the nanoparticle formulation and the free drug in the complete cell culture medium. b. Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include wells with untreated cells as a control. c. Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the cell viability as a percentage of the untreated control. c. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Signaling Pathway Diagram
Caption: Paclitaxel-induced apoptosis signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for targeted nanoparticle development.
Conclusion
This compound is a powerful and adaptable tool in the development of next-generation cancer therapies. Its ability to be readily incorporated into various nanoparticle platforms and functionalized with targeting ligands provides a robust strategy for enhancing the delivery and efficacy of anticancer agents. The protocols and data presented here serve as a valuable resource for researchers aiming to leverage the potential of this compound in their cancer therapy research. As our understanding of tumor biology and nanotechnology advances, the applications for this versatile lipid-polymer conjugate are expected to continue to expand, paving the way for more effective and personalized cancer treatments.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. cRGD peptide-conjugated polyethylenimine-based lipid nanoparticle for intracellular delivery of siRNA in hepatocarcinoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced in vivo Stability and Antitumor Efficacy of PEGylated Liposomes of Paclitaxel Palmitate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of DSPE-PEG₁₂-Maleimide Conjugated Liposomes
Introduction
Liposomes functionalized with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal) are extensively used for targeted drug delivery and bioconjugation. The maleimide group allows for the covalent attachment of thiol-containing molecules, such as peptides and antibodies, to the liposome surface.[1][2] After the formulation and conjugation process, purification is a critical step to remove unreacted starting materials, unencapsulated cargo, and other impurities. The choice of purification technique significantly impacts the final product's purity, stability, and biological activity.[3] This document provides detailed application notes and protocols for the most common techniques used to purify DSPE-PEG₁₂-Mal conjugated liposomes: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.
A crucial aspect of producing maleimide-functionalized liposomes is ensuring the reactivity of the maleimide group, which is susceptible to hydrolysis.[4] The chosen preparation and purification methods can dramatically impact the percentage of active maleimide groups available for conjugation.[4][5] Therefore, characterization of the final product to quantify active maleimide groups is an essential quality control step.
Overall Purification and Characterization Workflow
The general workflow for purifying and characterizing DSPE-PEG₁₂-Mal conjugated liposomes involves separating the liposomes from smaller contaminants and then assessing the purity and functionality of the final product.
Figure 1: General workflow for purification and quality control of conjugated liposomes.
Size Exclusion Chromatography (SEC)
Principle: SEC, also known as gel filtration, separates molecules based on their size.[6] The liposome suspension is passed through a column packed with a porous resin. Larger particles, like liposomes, cannot enter the pores and thus elute first in the void volume. Smaller molecules, such as free drug or unconjugated ligands, enter the pores, extending their path through the column and causing them to elute later.[7]
Application Notes: SEC is a widely used and effective method for separating liposomes from smaller contaminants.[7][8] It is particularly suitable for small-scale lab preparations. A potential drawback is the dilution of the sample, and care must be taken to prevent liposome retention in the column matrix, which can lead to lipid loss of up to 40%.[6][8] This can be mitigated by pre-saturating the column with control liposomes without the conjugated ligand.[6]
Comparative Data for Purification Techniques
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Principle | Separation by hydrodynamic volume | Separation by size using a semi-permeable membrane and cross-flow | Separation by concentration gradient across a semi-permeable membrane |
| Processing Time | Fast (minutes to hours)[9] | Very Fast (can concentrate 10x in ~20 minutes)[10] | Slow (hours to days)[11] |
| Sample Dilution | High | Minimal (sample is concentrated) | Moderate to High |
| Scalability | Limited (best for lab scale) | Highly scalable for large volumes[10] | Limited by membrane surface area and buffer volume |
| Lipid Recovery | Can be low (60-80%) without column pre-saturation[8] | High (>98%)[3] | Generally high, but potential for sample loss during handling |
| Purity Achieved | High | High (e.g., >95% removal of free drug)[3] | High, dependent on buffer changes and duration |
| Key Advantage | Excellent separation of liposomes from small molecules | Fast, scalable, and combines purification with concentration | Simple setup, low shear stress |
| Key Disadvantage | Sample dilution, potential for lipid loss on column[8] | Requires specialized equipment, potential for shear stress[12] | Very slow, requires large buffer volumes[11] |
Experimental Protocol: SEC
-
Column Preparation:
-
Swell the appropriate Sephadex or Sepharose resin (e.g., Sepharose CL-4B) in the desired elution buffer (e.g., PBS, HBS) overnight.
-
Pack a column to the desired bed volume. The column volume should be at least 10-20 times the sample volume for good separation.[9]
-
Equilibrate the column by washing with 2-3 column volumes of elution buffer.
-
-
Column Pre-saturation (Optional but Recommended):
-
To minimize lipid loss, apply a sample of "empty" liposomes (without encapsulated drug or conjugated ligand) to the column and allow it to elute.[6] This saturates non-specific binding sites on the resin.
-
-
Sample Application:
-
Carefully load the crude DSPE-PEG₁₂-Mal conjugated liposome suspension onto the top of the column. Allow the sample to fully enter the gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the sample with the equilibration buffer.
-
Collect fractions of a defined volume (e.g., 0.5 - 1.0 mL).
-
The liposomes will elute first in the void volume, appearing as a turbid, opalescent band. Smaller, unencapsulated molecules will elute in later fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions using UV-Vis spectroscopy (for drug or protein) or a fluorescence plate reader (if a fluorescent marker is used) to identify the liposome-containing fractions and the fractions containing free molecules.
-
Pool the purified liposome fractions.
-
SEC Workflow Diagram
Figure 2: Step-by-step workflow for liposome purification using Size Exclusion Chromatography.
Tangential Flow Filtration (TFF)
Principle: TFF, or cross-flow filtration, is a rapid and efficient method for separating, concentrating, and diafiltering nanoparticles.[3][10] In TFF, the liposome suspension is pumped tangentially across the surface of a semi-permeable membrane.[12] The pressure gradient across the membrane (transmembrane pressure) drives smaller molecules and buffer through the membrane (permeate), while the larger liposomes are retained and concentrated in the recirculating fluid (retentate).[12] Diafiltration (buffer exchange) can be performed to further remove contaminants.
Application Notes: TFF is highly suitable for larger volumes and is easily scalable from research to production.[10] It effectively removes unencapsulated material while simultaneously concentrating the liposome product.[3] However, the process can expose liposomes to shear stress, which may compromise their integrity. Therefore, optimizing parameters like transmembrane pressure and flow rate is crucial.[12]
Experimental Protocol: TFF
-
System Setup:
-
Select a TFF membrane with an appropriate molecular weight cut-off (MWCO), typically 100-300 kDa, to retain the liposomes while allowing smaller impurities to pass through.
-
Assemble the TFF system (reservoir, pump, membrane cassette, tubing) according to the manufacturer's instructions.
-
Sanitize and flush the system with water and then with the desired buffer (e.g., PBS).
-
-
Concentration:
-
Add the crude liposome suspension to the reservoir.
-
Begin recirculating the suspension through the system at a defined flow rate, applying a low transmembrane pressure.
-
Collect the permeate. The volume of the retentate will decrease as the sample is concentrated to the desired volume.
-
-
Diafiltration (Buffer Exchange):
-
Once the initial concentration is complete, begin adding fresh diafiltration buffer to the reservoir at the same rate that permeate is being removed. This maintains a constant volume in the retentate.
-
Continue this process for several diafiltration volumes (typically 5-10) to effectively wash away contaminants. A 99% reduction of contaminants can be achieved after 5 volumes.
-
-
Final Concentration and Recovery:
-
After diafiltration, stop adding buffer and continue to concentrate the retentate to the final desired volume.
-
Recover the purified, concentrated liposome suspension from the reservoir and system tubing.
-
TFF Workflow Diagram
Figure 3: Step-by-step workflow for purification and concentration using Tangential Flow Filtration.
Dialysis
Principle: Dialysis is a separation technique that relies on diffusion across a semi-permeable membrane. The liposome suspension is placed inside a dialysis bag or cassette made of a membrane with a specific MWCO. This bag is then submerged in a large volume of external buffer. Small molecules diffuse through the membrane pores down their concentration gradient into the external buffer, while the larger liposomes remain inside the bag.[11]
Application Notes: Dialysis is a simple and gentle method that is well-suited for small sample volumes and does not require specialized equipment.[13][14] However, it is a very slow process that can take hours or even days to reach equilibrium.[11] The efficiency depends on frequent changes of the external buffer to maintain a steep concentration gradient. Rotary dialysis can improve mixing and efficiency.[15]
Experimental Protocol: Dialysis
-
Membrane Preparation:
-
Select a dialysis membrane with an appropriate MWCO (e.g., 10-20 kDa) that will retain the liposomes.
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions, which typically involves rinsing with water to remove preservatives.
-
-
Sample Loading:
-
Load the crude liposome suspension into the dialysis bag/cassette, ensuring to leave some headspace to accommodate potential osmotic changes.
-
Securely clamp both ends of the dialysis tubing.
-
-
Dialysis:
-
Submerge the sealed bag/cassette in a large volume of the desired dialysis buffer (e.g., at least 100 times the sample volume).
-
Place the entire setup on a magnetic stir plate and stir the external buffer gently at a controlled temperature (e.g., 4°C).
-
-
Buffer Exchange:
-
For efficient removal of contaminants, change the external buffer multiple times. A typical schedule might be after 2 hours, 6 hours, and then every 12-24 hours for 2-3 days.[11]
-
-
Sample Recovery:
-
Once dialysis is complete, carefully remove the bag/cassette from the buffer.
-
Open one end and gently collect the purified liposome suspension.
-
Dialysis Workflow Diagram
Figure 4: Step-by-step workflow for liposome purification via dialysis.
Quantification of Active Maleimide Groups
Principle: After purification, it is essential to quantify the number of active maleimide groups remaining on the liposome surface. A reverse Ellman's assay is commonly used for this purpose.[5][16] In this assay, the liposomes are reacted with a known excess of a thiol-containing compound (e.g., L-Cysteine). The unreacted thiol is then quantified by reacting it with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product that can be measured spectrophotometrically at ~412 nm. The amount of maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount added.[5]
Experimental Protocol: Reverse Ellman's Assay
-
Reaction Setup:
-
In a microcentrifuge tube, mix a defined volume of the purified liposome suspension (e.g., 120 µL) with a known concentration of L-Cysteine solution (e.g., 30 µL of 0.36 mM).[16]
-
Incubate the mixture for 2 hours at room temperature with gentle mixing to allow the thiol-maleimide reaction to complete.
-
-
Removal of Liposomes:
-
Separate the liposomes from the solution containing unreacted L-Cysteine. This can be done by filter centrifugation (e.g., using a 100 kDa MWCO spin filter) for 30 minutes.[16]
-
-
Quantification of Unreacted Thiol:
-
In a 96-well plate, add a volume of the supernatant from the previous step (e.g., 100 µL).
-
Add DTNB solution (e.g., 50 µL of 0.144 mM in phosphate buffer).[16]
-
Incubate for 30 minutes at room temperature.
-
-
Measurement and Calculation:
-
Measure the absorbance at 409-412 nm using a microplate reader.
-
Create a standard curve using known concentrations of L-Cysteine to determine the amount of unreacted thiol in the sample.
-
Calculate the amount of reacted thiol, which is stoichiometric to the amount of active maleimide on the liposomes.
-
References
- 1. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 2. Development of Stable, Maleimide-Functionalized Peptidoliposomes Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and purification of tailored liposomes for drug delivery using a module-based micro continuous-flow system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trace.tennessee.edu [trace.tennessee.edu]
- 7. researchgate.net [researchgate.net]
- 8. Liposome retention in size exclusion chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tangential Flow Filtration Of Liposomal Nanoparticles Results In 10X Concentration Within 20 Minutes Under Controlled Pressure Conditions [bioprocessonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. Construction of a Liposome Dialyzer for preparation of high-value, small-volume liposome formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protobiology.org [protobiology.org]
- 15. Rotary dialysis: its application to the preparation of large liposomes and large proteoliposomes (protein-lipid vesicles) with high encapsulation efficiency and efficient reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting DSPE-PEG12-Mal Conjugation Efficiency
For researchers, scientists, and drug development professionals utilizing DSPE-PEG12-Maleimide for bioconjugation, achieving high and consistent conjugation efficiency is paramount for the successful development of targeted drug delivery systems, diagnostics, and other advanced therapeutics. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide conjugation reaction?
A1: The optimal pH range for the reaction between a maleimide group and a sulfhydryl (thiol) group is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly specific for thiols. At a pH of 7.0, the reaction of maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine.[1] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and competitive reactions with primary amines can occur.[1][2]
Q2: My DSPE-PEG12-Mal seems to have low reactivity. How should it be stored?
A2: DSPE-PEG12-Maleimide is sensitive to moisture and elevated temperatures, which can lead to hydrolysis of the maleimide group and a loss of reactivity.[3] It is crucial to store the compound at -20°C in a dry, desiccated environment.[3][4][5] Avoid frequent freeze-thaw cycles.[3] For use, it is recommended to prepare solutions fresh right before the conjugation reaction.[3]
Q3: Can I use Tris buffer for my conjugation reaction?
A3: It is generally not recommended to use buffers containing primary amines, such as Tris, especially if the reaction pH is above 7.5.[1] Primary amines can compete with the thiol group for reaction with the maleimide, leading to lower conjugation efficiency.[1] Phosphate-buffered saline (PBS), HEPES, or MOPS buffers at a pH between 6.5 and 7.5 are suitable alternatives.[6][7]
Q4: How can I confirm that my protein/peptide has available thiol groups for conjugation?
A4: The presence of free, reactive sulfhydryl groups is essential for a successful conjugation. Disulfide bonds within a protein or peptide are unreactive towards maleimides and must be reduced first.[6] It is highly recommended to quantify the number of free thiols before starting the conjugation reaction using a method like the Ellman's assay.[8][9][10] This will help determine the amount of active protein/peptide available for conjugation.
Q5: What is the recommended molar ratio of this compound to my thiol-containing molecule?
A5: A molar excess of the maleimide-functionalized lipid is typically used to drive the reaction to completion. The optimal ratio can vary depending on the specific reactants and steric hindrance, but common starting points range from a 2:1 to a 20:1 molar excess of this compound to the thiol-containing molecule.[11][12] It is advisable to empirically determine the optimal ratio for your specific application.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to low this compound conjugation efficiency.
Problem 1: Low or No Conjugation Product Observed
This is the most frequent issue and can stem from several factors related to the reactants or the reaction conditions.
Caption: Troubleshooting Decision Tree for Low Conjugation Efficiency.
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| pH | 6.5 - 7.5 | Maximizes thiol-maleimide specificity and minimizes maleimide hydrolysis.[1][2] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | An excess of maleimide drives the reaction. The optimal ratio is system-dependent.[11][12] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature reactions are typically faster (e.g., 2 hours). 4°C overnight can also be effective.[11] |
| Reaction Time | 2 hours to Overnight | Dependent on temperature and reactant concentrations.[11] |
| Organic Co-solvent (if needed) | < 10% of final volume | For poorly soluble reactants, DMSO or DMF can be used. High concentrations may denature proteins.[1][6] |
Problem 2: Variability in Conjugation Efficiency Between Batches
Inconsistent results can be a significant hurdle in research and development. This often points to subtle variations in reagent quality or experimental procedures.
Caption: Workflow for Achieving Consistent Conjugation Results.
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Proteins
This protocol is for preparing a protein with available sulfhydryl groups for conjugation.
-
Dissolve Protein: Prepare a solution of your protein (e.g., 1-10 mg/mL) in a degassed, amine-free buffer such as PBS or HEPES at pH 7.0-7.4.[6] Degassing can be achieved by bubbling with an inert gas like argon or nitrogen.[6]
-
Add Reducing Agent: Add a 10- to 100-fold molar excess of a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6] TCEP is recommended because it does not need to be removed before adding the maleimide reagent.[2]
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature.[1]
-
Proceed to Conjugation: The reduced protein is now ready for conjugation. If a thiol-containing reducing agent like DTT was used, it must be completely removed by dialysis or a desalting column before proceeding.[2]
Protocol 2: Standard this compound Conjugation
This protocol outlines a general procedure for conjugating a thiol-containing molecule to DSPE-PEG12-Maleimide.
-
Prepare Reactants:
-
Dissolve the thiol-containing molecule (prepared as in Protocol 1) in a degassed, amine-free buffer (pH 6.5-7.5).
-
Immediately before use, dissolve the DSPE-PEG12-Maleimide in a suitable solvent. For aqueous reactions, it can be dissolved directly in the reaction buffer. For molecules with low aqueous solubility, a small amount of an organic co-solvent like DMSO or DMF can be used to dissolve the lipid before adding it to the aqueous buffer solution.[6][13]
-
-
Mix Reactants: Add the DSPE-PEG12-Maleimide solution to the thiol-containing molecule solution. A typical starting molar ratio is a 10-fold excess of the maleimide lipid.[11] Gently mix the solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[11] Protect from light if either of the components is light-sensitive.
-
Purification: Remove unreacted this compound and other small molecules by a suitable method such as dialysis, size exclusion chromatography (SEC), or tangential flow filtration.[11]
Protocol 3: Quantification of Conjugation Efficiency (Indirect Method)
This protocol uses Ellman's assay to determine the amount of unreacted thiol after the conjugation reaction, thereby allowing for an indirect calculation of conjugation efficiency.
-
Prepare Standards: Prepare a standard curve of your thiol-containing molecule of known concentrations in the reaction buffer.
-
Run Ellman's Assay:
-
Take an aliquot of your conjugation reaction mixture post-incubation.
-
Add Ellman's reagent (DTNB) according to the manufacturer's instructions.
-
Measure the absorbance at 412 nm.
-
-
Calculate Unreacted Thiols: Use the standard curve to determine the concentration of unreacted thiols in your reaction mixture.
-
Calculate Efficiency:
-
Initial Thiols = The starting concentration of your thiol-containing molecule.
-
Unreacted Thiols = The concentration determined in step 3.
-
Conjugation Efficiency (%) = [ (Initial Thiols - Unreacted Thiols) / Initial Thiols ] * 100
-
This comprehensive guide provides the necessary information to troubleshoot and optimize your DSPE-PEG12-Maleimide conjugation experiments, leading to more reliable and reproducible results in your research and development endeavors.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KE [thermofisher.com]
- 3. nanocs.net [nanocs.net]
- 4. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. encapsula.com [encapsula.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: DSPE-PEG12-Mal Thiol-Maleimide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the thiol-maleimide reaction for conjugating thiol-containing molecules to DSPE-PEG12-Mal.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction with this compound?
A1: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5.[1] This range offers a balance between efficient conjugation and minimizing side reactions. At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines, ensuring high selectivity for the desired thiol-maleimide linkage.[1]
Q2: What happens if the pH is too high (above 7.5)?
A2: At pH values above 7.5, several issues can arise:
-
Loss of Selectivity: The maleimide group begins to react with primary amines, such as the side chain of lysine residues, leading to non-specific conjugation.[1]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis at alkaline pH, opening to form an unreactive maleic acid amide derivative.[1][2] This hydrolysis inactivates the this compound, reducing conjugation efficiency.
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to the formation of a thiazine impurity.[3][4][5] This rearrangement is promoted by basic conditions.[3][4][5]
Q3: What happens if the pH is too low (below 6.5)?
A3: While a slightly acidic pH can suppress side reactions like thiazine formation[3], it also significantly slows down the primary thiol-maleimide reaction.[6] This is because the reaction relies on the presence of the thiolate anion (S-), and at lower pH values, the equilibrium shifts towards the protonated, less reactive thiol group (SH).
Q4: How stable is the this compound in aqueous solutions?
A4: this compound is susceptible to hydrolysis in aqueous solutions, and this degradation increases with higher pH.[1][2] It is recommended to prepare aqueous solutions of maleimide-containing products immediately before use and to avoid prolonged storage in aqueous buffers.[1] If solution storage is necessary, using a dry, water-miscible solvent like DMSO or DMF is preferable.[1]
Q5: What are common side reactions and how can they be minimized?
A5: The main side reactions are maleimide hydrolysis and, for N-terminal cysteine conjugations, thiazine rearrangement.
-
To minimize maleimide hydrolysis: Work within the recommended pH range of 6.5-7.5 and use freshly prepared this compound solutions.[1]
-
To minimize thiazine rearrangement: If possible, avoid using an N-terminal cysteine with a free amino group.[4] If an N-terminal cysteine is necessary, performing the conjugation at a slightly acidic pH (around 6.0-6.5) can help, though this will slow the desired reaction.[3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Maleimide Hydrolysis: The this compound has degraded due to improper storage or high pH. | Prepare fresh this compound solution immediately before use. Ensure the reaction buffer pH is between 6.5 and 7.5.[1] |
| Incorrect pH: The reaction pH is too low, slowing the reaction rate. | Increase the pH to the optimal range of 6.5-7.5.[1] | |
| Oxidation of Thiols: The thiol groups on your molecule have formed disulfide bonds. | Add a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the reaction mixture. Include a chelating agent like EDTA (2-5 mM) in the buffer to prevent metal-catalyzed oxidation.[7] | |
| Insufficient Molar Ratio: The molar ratio of this compound to the thiol-containing molecule is too low. | Increase the molar excess of this compound. A 10- to 20-fold molar excess is often recommended as a starting point.[8] | |
| Non-Specific Conjugation | High pH: The reaction pH is above 7.5, leading to reactions with amines. | Lower the reaction pH to the 6.5-7.5 range to maintain selectivity for thiols.[1] |
| Presence of Unexpected Byproducts | Thiazine Rearrangement: Conjugation to an N-terminal cysteine at neutral or basic pH. | If possible, use a different cysteine position. Otherwise, perform the reaction at a slightly acidic pH (e.g., 6.0-6.5).[3][4] |
| Maleimide Hydrolysis Product: The maleimide ring has opened. | Confirm the integrity of your this compound before the reaction. Use fresh reagents and maintain the optimal pH. |
Data Summary: pH Effects on Thiol-Maleimide Reaction
| pH Range | Reaction Rate | Selectivity for Thiols | Maleimide Stability (Hydrolysis) | Risk of Thiazine Rearrangement (N-terminal Cys) | Recommendation |
| < 6.5 | Slow | High | High | Low | Not ideal for efficient conjugation, but can be used to minimize side reactions. |
| 6.5 - 7.5 | Fast | Very High[1] | Moderate | Moderate | Optimal range for most applications. [1] |
| > 7.5 | Fast | Decreased (reacts with amines)[1] | Low (hydrolysis increases)[1][2] | High[3][4][5] | Not recommended due to loss of selectivity and stability. |
Experimental Protocol: Thiol-Maleimide Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for specific applications.
Materials:
-
This compound
-
Thiol-containing molecule (e.g., peptide, antibody fragment)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer at pH 7.0-7.5, degassed. Must be free of thiols.
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
-
(Optional) EDTA (ethylenediaminetetraacetic acid)
-
Dry, water-miscible solvent (e.g., DMSO, DMF) for dissolving this compound
-
Purification system (e.g., dialysis, size-exclusion chromatography)[8][9]
Procedure:
-
Prepare the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the molecule contains disulfide bonds that need to be reduced to free thiols, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
To prevent re-oxidation of thiols, it is recommended to include 2-5 mM EDTA in the conjugation buffer.[7]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of a dry, water-miscible solvent like DMSO or DMF before adding it to the aqueous buffer.[9]
-
Alternatively, add the solid this compound directly to the reaction mixture.
-
-
Perform the Conjugation Reaction:
-
Add the this compound solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of this compound is a common starting point.[8]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[8] Protect the reaction from light if using fluorescently labeled molecules.
-
-
Purify the Conjugate:
-
Characterize and Store the Conjugate:
-
Analyze the purified conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to confirm successful conjugation.
-
For long-term storage, it is recommended to add a cryoprotectant like glycerol and store at -20°C or -80°C.
-
Visualizations
Caption: pH effects on the thiol-maleimide reaction pathway.
Caption: Experimental workflow for this compound conjugation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. pubcompare.ai [pubcompare.ai]
Technical Support Center: DSPE-PEG12-Mal Liposome Formulation
Welcome to the technical support center for DSPE-PEG12-Mal liposome formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the formulation and use of maleimide-functionalized liposomes.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound liposomes.
Issue: Low Conjugation Efficiency of Thiolated Molecules
You are observing a low yield of your thiolated molecule (e.g., peptide, antibody fragment) conjugated to the surface of your this compound liposomes.
Possible Causes and Solutions:
| Cause | Recommended Action |
| 1. Hydrolysis of Maleimide Group | The maleimide group is susceptible to hydrolysis, especially at alkaline pH, rendering it inactive for conjugation. Maintain a pH between 6.5 and 7.0 throughout the conjugation reaction. Avoid buffers with a pH above 7.5.[1][2] |
| 2. Suboptimal Reaction Conditions | The thiol-maleimide reaction is dependent on pH, temperature, and incubation time. Optimize these parameters for your specific molecule. Start with a maleimide to thiol molar ratio of 2:1 to 5:1 and incubate for 30 minutes to 2 hours at room temperature.[3][4] |
| 3. Inactive Thiol Group | The thiol group on your molecule may have formed disulfide bonds or been oxidized. Ensure your thiolated molecule is freshly prepared or has been properly stored under inert gas. Consider a pre-reduction step using a mild reducing agent like TCEP. |
| 4. Incompatible Formulation Method | The "pre-insertion" method, where this compound is included during liposome formation, can lead to significant loss of active maleimide groups.[4] The "post-insertion" method, where the maleimide lipid is incorporated into pre-formed liposomes, is often preferred to preserve maleimide activity.[1][2][4] |
| 5. Ineffective Purification | Purification methods like dialysis in certain buffers (e.g., PBS at pH 7.0-7.5) can lead to a decrease in maleimide reactivity over time.[3][4] Consider using size exclusion chromatography with an appropriate buffer (pH 6.5-7.0) for faster purification. |
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting workflow for low conjugation efficiency.
Issue: Liposome Aggregation
Your liposome suspension is showing signs of aggregation, such as visible precipitates or an increase in particle size as measured by Dynamic Light Scattering (DLS).
Possible Causes and Solutions:
| Cause | Recommended Action |
| 1. Insufficient PEGylation | The density of the PEG chains on the liposome surface may not be sufficient to provide a steric barrier against aggregation.[5][6] A typical concentration for PEGylated lipids is 5-10 mol% of the total lipid composition.[5] |
| 2. Presence of Bivalent Cations | Bivalent cations like Ca²⁺ and Mg²⁺ in the buffer or cell culture medium can induce aggregation of slightly negatively charged liposomes.[7] The presence of PEG can help mitigate this effect.[7] |
| 3. Unquenched Reactive Groups | After conjugation, excess unreacted maleimide or thiol groups on the liposome surface can lead to undesirable cross-reactions and aggregation.[2] It is recommended to quench the reaction with a small molecule thiol like 2-mercaptoethanol or cysteine.[2] |
| 4. Improper Storage Conditions | Storing liposomes at inappropriate temperatures can lead to instability and aggregation. Liposomes should be stored at 4°C and should never be frozen.[1][2] |
| 5. High Liposome Concentration | Highly concentrated liposome suspensions are more prone to aggregation. If possible, work with more dilute suspensions or dilute before storage. |
Troubleshooting Workflow for Liposome Aggregation
Caption: Troubleshooting workflow for liposome aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide conjugation reaction?
A1: The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.0.[1][2] At this pH, the selectivity for the thiol group is high. At pH values above 7.5, the maleimide group is susceptible to rapid hydrolysis, which forms a non-reactive maleamic acid and prevents conjugation.[1][2]
Q2: How can I determine the conjugation efficiency of my thiolated molecule to the liposomes?
A2: You can indirectly determine the conjugation efficiency by quantifying the amount of unreacted maleimide groups or unreacted thiol groups. The Ellman's assay is a common method to quantify free sulfhydryl groups.[1][4] By measuring the amount of free thiol in your reaction mixture before and after conjugation, you can calculate the amount that has reacted with the maleimide groups on the liposomes.
Q3: What is the difference between the "pre-insertion" and "post-insertion" methods for incorporating this compound?
A3:
-
Pre-insertion: The this compound is mixed with the other lipids before the liposome formation process (e.g., film hydration). This method can lead to a significant loss of active maleimide groups due to exposure to harsh conditions during formulation.[4]
-
Post-insertion: The this compound is inserted into pre-formed liposomes, typically by incubating the liposomes with micelles of the maleimide-lipid at a temperature above the phase transition temperature of the liposome bilayer. This method generally results in a higher retention of active maleimide groups on the liposome surface.[1][2][4]
Q4: Can I freeze my this compound liposomes for long-term storage?
A4: No, you should never freeze your liposome suspension.[1][2] Freezing can disrupt the lipid bilayer, leading to leakage of encapsulated contents and aggregation of the liposomes upon thawing. The recommended storage temperature for liposomes is 4°C.[1][2]
Q5: How does the length of the PEG chain (e.g., PEG12) affect the liposome properties?
A5: The length of the PEG chain influences the thickness of the hydrophilic layer on the liposome surface. This "stealth" layer sterically hinders the interaction with opsonins in the bloodstream, thereby reducing clearance by the reticuloendothelial system and prolonging circulation time.[6][8] The PEG length can also affect the accessibility of the targeting ligand conjugated to its end. A longer PEG chain may provide better exposure of the targeting moiety.
Chemical Reactions of DSPE-PEG12-Maleimide
Caption: Thiol-maleimide conjugation and the competing hydrolysis reaction.
Experimental Protocols
Protocol 1: Post-Insertion of this compound into Pre-formed Liposomes
-
Prepare Pre-formed Liposomes: Formulate your liposomes using your desired method (e.g., thin-film hydration followed by extrusion) without the this compound.
-
Prepare this compound Micelles: Dissolve the required amount of this compound in a suitable buffer (pH 6.5-7.0) to form a micellar solution.
-
Incubation: Add the this compound micellar solution to your pre-formed liposome suspension. Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids for 30-60 minutes. For DSPC-containing liposomes, this is typically around 60°C.
-
Cooling: Allow the liposome suspension to cool to room temperature.
-
Purification: Remove unincorporated this compound micelles using size exclusion chromatography.
Protocol 2: Conjugation of a Thiolated Peptide to this compound Liposomes
-
Buffer Exchange: Ensure your this compound functionalized liposomes are in a suitable reaction buffer (e.g., HEPES or phosphate buffer, pH 6.5-7.0).
-
Prepare Thiolated Peptide: Dissolve your thiolated peptide in the same reaction buffer. If necessary, include a mild reducing agent like TCEP to ensure the thiol group is in its reduced state.
-
Conjugation Reaction: Add the thiolated peptide solution to the liposome suspension at a desired molar ratio (e.g., 1:2 to 1:5 peptide to maleimide).
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
Quenching: Add a small molecule thiol, such as 2-mercaptoethanol, to a final concentration of 2 mM to quench any unreacted maleimide groups.[2] Incubate for an additional 30 minutes.
-
Purification: Remove the unreacted peptide and quenching agent by dialysis or size exclusion chromatography using a suitable storage buffer.
Protocol 3: Quantification of Maleimide Activity (adapted from Ellman's Assay principle)
This is an indirect method to assess the amount of active maleimide groups.
-
React with Excess Thiol: React a known concentration of your this compound liposomes with a known excess of a thiol-containing compound (e.g., cysteine) for 1 hour.
-
Quantify Unreacted Thiol: Use Ellman's reagent (DTNB) to quantify the amount of unreacted thiol remaining in the solution. This is done by measuring the absorbance of the yellow-colored product (TNB²⁻) at 412 nm.
-
Calculate Active Maleimide: The amount of active maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added. The stoichiometry of the maleimide-thiol reaction is 1:1.[4]
References
- 1. encapsula.com [encapsula.com]
- 2. encapsula.com [encapsula.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Liposomes with Low Levels of Grafted Poly(ethylene glycol) Remain Susceptible to Destabilization by Anti-Poly(ethylene glycol) Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol prevents in vitro aggregation of slightly negatively-charged liposomes induced by heparin in the presence of bivalent ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of DSPE-PEG12-Mal in Biological Fluids
Welcome to the technical support center for DSPE-PEG12-Mal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of DSPE-PEG12-Maleimide in biological fluids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental design and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency to Thiol-Containing Molecules (e.g., peptides, antibodies) | Hydrolysis of the maleimide group: The maleimide ring is susceptible to hydrolysis, especially at alkaline pH, rendering it inactive for conjugation. | - Maintain the pH of the conjugation reaction between 6.5 and 7.5.[1] - Prepare fresh solutions of this compound immediately before use.[2] - Consider a "post-insertion" method for liposome functionalization, which has been shown to result in a higher percentage of active maleimide groups compared to "pre-insertion" methods.[3] |
| Competition from other nucleophiles: At pH values above 7.5, primary amines (e.g., from lysine residues in proteins) can react with the maleimide group, reducing the efficiency of the desired thiol-maleimide reaction.[1] | - Strictly control the pH of the reaction to the optimal range of 6.5-7.5.[1] | |
| Oxidation of thiols: The sulfhydryl group on the molecule to be conjugated can oxidize to form disulfide bonds, preventing its reaction with the maleimide. | - Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the thiol is in its reduced, reactive state. If using DTT (dithiothreitol), it must be removed prior to conjugation as it contains a free thiol.[4] - Degas buffers to remove dissolved oxygen. | |
| Loss of Conjugated Payload in Biological Fluids (e.g., plasma, serum) | Retro-Michael reaction: The thioether bond formed between the maleimide and the thiol is susceptible to a reversible retro-Michael reaction, especially in the presence of other thiols like glutathione in plasma. This can lead to the release of the conjugated molecule.[5][6] | - After conjugation, consider hydrolyzing the thiosuccinimide ring to the more stable succinamic acid thioether. This can be promoted by slightly increasing the pH after the initial conjugation is complete.[1][5] - Explore the use of "self-hydrolyzing" maleimide analogs that are designed to rapidly convert to the more stable ring-opened form after conjugation.[5] |
| Aggregation of Liposomes/Nanoparticles After Conjugation | Excess reactive groups: Unreacted maleimide or thiol groups on the surface of the nanoparticles can lead to cross-linking and aggregation.[7] | - After the conjugation reaction, quench any unreacted maleimide groups with a small molecule thiol such as 2-mercaptoethanol or cysteine.[7] - Purify the conjugated nanoparticles to remove excess unreacted molecules. |
| Inconsistent Experimental Results | Storage and handling of this compound: The compound is sensitive to moisture and elevated temperatures, which can lead to hydrolysis of the maleimide group over time.[2] | - Store this compound at -20°C in a desiccated environment.[2][8][9][10] - Avoid repeated freeze-thaw cycles of stock solutions.[2] Prepare single-use aliquots if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in biological fluids?
A1: The primary causes of instability are the hydrolysis of the maleimide ring and the retro-Michael reaction of the thiol-maleimide adduct. Hydrolysis is accelerated at alkaline pH and renders the maleimide unable to react with thiols. The retro-Michael reaction is a reversible process where the bond between the maleimide and the thiol breaks, which can be initiated by other thiols present in biological fluids, such as glutathione.[5][6]
Q2: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
A2: The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5.[1] Within this range, the reaction with thiols is highly efficient and chemoselective. At pH values above 7.5, the competing reaction with primary amines becomes more significant, and the rate of maleimide hydrolysis increases.[1]
Q3: How can I quantify the number of active maleimide groups on my liposomes?
A3: You can indirectly quantify the active maleimide groups using a modified Ellman's assay.[3][11] This involves reacting the maleimide-functionalized liposomes with a known excess of a thiol-containing molecule (e.g., L-cysteine). The remaining unreacted thiol is then quantified using Ellman's reagent (DTNB), and the amount of maleimide is calculated by subtracting the unreacted thiol from the initial amount.
Q4: What is the difference between "pre-insertion" and "post-insertion" methods for preparing maleimide-functionalized liposomes, and which is better for stability?
A4: In the "pre-insertion" method, this compound is included with the other lipids during the liposome formation process. In the "post-insertion" method, the maleimide-lipid is incorporated into pre-formed liposomes, typically by incubation at a temperature above the lipid phase transition. The post-insertion method is generally recommended as it has been shown to result in a higher percentage of active maleimide groups on the liposome surface (around 76%) compared to the pre-insertion method (32-63%).[3]
Q5: How should I store this compound to ensure its stability?
A5: this compound should be stored at -20°C under dry conditions to minimize hydrolysis.[2][8][9][10] It is also advisable to avoid frequent freeze-thaw cycles of any stock solutions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the stability of maleimide-thiol conjugates.
Table 1: Stability of Thiosuccinimide Adducts (Post-Conjugation)
| Maleimide Type | Condition | Half-life (t½) | Reference |
| N-alkyl thiosuccinimide | pH 7.4, 37°C | 27 hours | [5] |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 hours | [5] |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 hours | [5] |
Table 2: Impact of Liposome Preparation Method on Maleimide Activity
| Preparation Method | Remaining Active Maleimide Groups | Reference |
| Pre-insertion | 63% (before purification) | [3] |
| Pre-insertion | 32% (after purification) | [3] |
| Post-insertion | 76% | [3] |
Experimental Protocols
Protocol 1: Quantification of Active Maleimide Groups on Liposomes using a Modified Ellman's Assay
This protocol allows for the indirect quantification of reactive maleimide groups on a liposome surface.
Materials:
-
Maleimide-functionalized liposome suspension
-
L-cysteine solution (e.g., 0.36 mM in a suitable buffer)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) solution (e.g., 4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Microcentrifuge filters (for separating liposomes from supernatant)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Mix a known volume of the maleimide-functionalized liposomes (e.g., 120 µL) with a known excess of L-cysteine solution (e.g., 30 µL of 0.36 mM).[12]
-
Incubate the mixture at room temperature for 2 hours with gentle mixing to allow the reaction between the maleimide and thiol groups to go to completion.[12]
-
Separate the liposomes from the supernatant containing unreacted L-cysteine using a microcentrifuge filter.[12]
-
In a 96-well plate, add a sample of the supernatant (e.g., 100 µL) to a well.[12]
-
Add the Ellman's reagent solution (e.g., 50 µL) to the well and mix.[12]
-
Incubate at room temperature for 15 minutes.[13]
-
Measure the absorbance at 412 nm using a spectrophotometer.[13]
-
Prepare a standard curve with known concentrations of L-cysteine to determine the concentration of unreacted thiol in the supernatant.
-
Calculate the amount of reacted L-cysteine by subtracting the unreacted amount from the initial amount added. The amount of reacted L-cysteine is equimolar to the amount of active maleimide groups on the liposomes.
Protocol 2: General Procedure for Thiol-Maleimide Conjugation to Liposomes
This protocol outlines a general method for conjugating a thiol-containing molecule to this compound functionalized liposomes.
Materials:
-
This compound functionalized liposomes (prepared, for example, by the post-insertion method)
-
Thiol-containing molecule (e.g., peptide, antibody fragment)
-
Conjugation buffer (e.g., PBS, HEPES, or Tris buffer, pH 7.0-7.5, degassed)[4]
-
Reducing agent (e.g., TCEP) (optional, if the thiol needs to be reduced)
-
Quenching solution (e.g., 2-mercaptoethanol or L-cysteine)
-
Purification system (e.g., size exclusion chromatography or dialysis)
Procedure:
-
If necessary, reduce any disulfide bonds on the molecule to be conjugated by incubating with a 10-100x molar excess of TCEP for 20-30 minutes at room temperature.[4]
-
Dissolve the thiol-containing molecule in the degassed conjugation buffer.
-
Add the this compound functionalized liposomes to the solution of the thiol-containing molecule. A 10-20x molar excess of the maleimide groups on the liposomes to the thiol groups is a common starting point.[4]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light and under an inert gas (e.g., nitrogen or argon) to prevent oxidation of the thiol.[4]
-
To quench any unreacted maleimide groups, add a small molecule thiol like 2-mercaptoethanol to a final concentration of approximately 2 mM and incubate for 30 minutes.[7]
-
Purify the conjugated liposomes from unreacted molecules and quenching agent using a suitable method such as size exclusion chromatography or dialysis.
Visualizations
Caption: Degradation and reaction pathways of DSPE-PEG-Maleimide.
Caption: Experimental workflow for assessing the stability of DSPE-PEG-Maleimide.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. nanocs.net [nanocs.net]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. encapsula.com [encapsula.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. broadpharm.com [broadpharm.com]
impact of temperature on DSPE-PEG12-Mal conjugation reactions
Welcome to the technical support center for DSPE-PEG-Maleimide conjugation reactions. This guide provides troubleshooting advice and answers to frequently asked questions, with a specific focus on the impact of temperature on your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a DSPE-PEG-Maleimide conjugation reaction with a thiol-containing molecule?
A1: The optimal temperature for maleimide-thiol conjugation is typically room temperature (approximately 20-25°C) .[1][2] Many protocols also suggest the option of incubating overnight at 2-8°C, which can be beneficial for sensitive proteins.[3][4] The reaction is generally rapid, with significant conjugation achieved within 30 minutes to 2 hours at room temperature.[1][2]
Q2: How does temperature affect the stability of the DSPE-PEG-Maleimide reagent itself?
A2: DSPE-PEG-Maleimide is sensitive to elevated temperatures and moisture.[5] The maleimide group is prone to hydrolysis, a reaction that increases with temperature. For long-term storage, the reagent should be kept desiccated at -20°C.[5] For short-term storage of nanoparticles functionalized with maleimide, 4°C is preferable to 20°C to minimize the loss of reactivity.[1][2] Studies have shown that storing maleimide-functionalized nanoparticles for 7 days at 20°C can result in a 40% loss of reactivity, compared to only a 10% loss when stored at 4°C.[1][2]
Q3: Can I heat my DSPE-PEG-Maleimide to get it into solution?
A3: While DSPE-PEG conjugates can be dissolved in hot water, it is crucial to be cautious with DSPE-PEG-Maleimide due to the risk of hydrolysis at elevated temperatures.[5] It is recommended to dissolve the reagent in an appropriate anhydrous organic solvent like DMSO or DMF first, or to prepare fresh aqueous solutions immediately before use, avoiding high temperatures.[4][5][6]
Q4: What is the effect of temperature on potential side reactions?
A4: The primary side reaction influenced by temperature is the hydrolysis of the maleimide ring . This reaction is accelerated by increased temperature and higher pH (above 7.5).[7][8][9] Hydrolysis renders the maleimide group inactive and unable to react with thiols. Another potential side reaction, thiazine rearrangement, can occur when conjugating to a peptide with an N-terminal cysteine, and this is also more pronounced at higher pH.[10][11]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Degraded DSPE-PEG-Maleimide Reagent | The maleimide group is likely hydrolyzed due to improper storage (exposure to moisture or elevated temperatures). Always store the reagent at -20°C under dry conditions.[5] Prepare fresh solutions immediately before use.[5] |
| Suboptimal Reaction Temperature | Very low temperatures can significantly slow down the reaction rate. While 4°C is used for overnight reactions, ensure sufficient time is given. Room temperature (20-25°C) for 2 hours is a standard starting point.[3][4] Avoid high temperatures (>37°C) which can accelerate maleimide hydrolysis. |
| Incorrect pH | The thiol-maleimide reaction is most efficient at a pH of 6.5-7.5.[12] At pH > 7.5, the rate of maleimide hydrolysis increases. At pH < 6.5, the concentration of the reactive thiolate anion is reduced, slowing the conjugation rate.[13][14] |
| Oxidized Thiols | Sulfhydryl (-SH) groups on your molecule may have oxidized to form disulfide bonds (-S-S-), which do not react with maleimides.[6] Consider pre-treating your molecule with a reducing agent like TCEP, followed by its removal before adding the maleimide reagent.[3][6] |
Problem 2: Inconsistent Results Between Batches
| Possible Cause | Troubleshooting Step |
| Variable Reagent Stability | Frequent thawing and freezing of the DSPE-PEG-Maleimide stock solution can introduce moisture and lead to degradation.[5] Aliquot the reagent upon receipt to minimize freeze-thaw cycles. |
| Temperature Fluctuations During Reaction | Ensure the reaction is carried out at a consistent, controlled temperature. Use a water bath or incubator to maintain the desired temperature throughout the incubation period. |
| Differences in Reaction Time | The reaction is fast.[2] Ensure that incubation times are precisely controlled for all experiments to ensure reproducibility. |
Data and Protocols
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Maleimide Reactivity This table summarizes the impact of storage temperature on the stability of maleimide-functionalized nanoparticles over a 7-day period.
| Storage Temperature | Decrease in Maleimide Reactivity | Reference(s) |
| 4°C | ~10% | [1][2] |
| 20°C (Room Temp.) | ~40% | [1][2] |
Table 2: Recommended DSPE-PEG-Maleimide Conjugation Conditions This table provides a summary of typical starting conditions for the conjugation reaction.
| Parameter | Recommended Condition | Reference(s) |
| Temperature | Room Temperature (20-25°C) or 4°C | [1][3][4] |
| Incubation Time | 30 min - 2 hours at Room Temperature; Overnight at 4°C | [1][2][3] |
| pH | 6.5 - 7.5 | [12] |
| Buffer | Phosphate Buffer (PBS), HEPES (thiol-free buffers) | [3][6] |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 (empirical optimization recommended) | [1][2][4] |
Experimental Protocol: General DSPE-PEG-Maleimide Conjugation
This protocol provides a general workflow for conjugating a thiol-containing peptide or protein to pre-formed liposomes incorporating DSPE-PEG-Maleimide.
-
Preparation of Thiolated Molecule:
-
Dissolve the thiol-containing molecule (e.g., cysteine-containing peptide) in a degassed reaction buffer (e.g., PBS, pH 7.2).
-
Optional: If disulfide bonds may be present, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate for 20-30 minutes at room temperature.[3] Remove the reducing agent using a desalting column.
-
-
Preparation of DSPE-PEG-Maleimide Liposomes:
-
Prepare liposomes using your standard protocol (e.g., thin-film hydration), incorporating DSPE-PEG-Maleimide at the desired molar ratio along with other lipids.
-
Alternatively, DSPE-PEG-Maleimide can be post-inserted into pre-formed liposomes by incubating the liposomes with micelles of the PEG-lipid at a temperature above the lipid phase transition.[15]
-
-
Conjugation Reaction:
-
Add the prepared thiolated molecule to the liposome solution. A molar excess of maleimide (10-20x) is often recommended to ensure efficient labeling.[4]
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon) to prevent oxidation of thiols.[3]
-
Incubate the mixture. Common conditions are 2 hours at room temperature or overnight at 4°C , with gentle stirring.[3][4]
-
-
Quenching and Purification:
-
Storage:
Visualizations
Caption: Experimental workflow for DSPE-PEG-Maleimide conjugation.
Caption: Impact of temperature on desired reaction vs. side reaction.
References
- 1. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. nanocs.net [nanocs.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. prolynxinc.com [prolynxinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encapsula.com [encapsula.com]
Technical Support Center: DSPE-PEG12-Maleimide Bioconjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DSPE-PEG₁₂-Maleimide (DSPE-PEG₁₂-Mal) bioconjugation. Our goal is to help you overcome common challenges, particularly those related to steric hindrance, to achieve optimal conjugation efficiency in your experiments.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your DSPE-PEG₁₂-Mal bioconjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Steric Hindrance from PEG Chains: The PEG₁₂ chains on the liposome surface can create a "brush" or "mushroom" conformation that physically blocks the maleimide group from accessing the thiol group on the target molecule.[1][2][3] | 1. Optimize PEG Density: Reduce the molar percentage of DSPE-PEG₁₂-Mal in your lipid formulation. A lower density can transition the PEG conformation from a dense "brush" to a more open "mushroom" state, improving accessibility to the maleimide.[1] 2. Introduce a Longer Spacer Arm: If your target molecule is large, consider using a DSPE-PEG-Mal with a longer PEG chain (e.g., PEG₂₄, PEG₃₆) to extend the maleimide group further from the liposome surface. However, be aware that excessively long PEG chains can also increase steric hindrance.[4][5] 3. Use a Heterobifunctional Crosslinker: Introduce a longer, flexible crosslinker to your thiol-containing molecule before conjugation. |
| Hydrolysis of Maleimide Group: The maleimide ring is susceptible to hydrolysis, opening to form an unreactive maleic acid amide derivative. This is accelerated at alkaline pH (≥ 8) and during prolonged incubation in aqueous buffers.[6][7] | 1. Control Reaction pH: Maintain the pH of the conjugation reaction between 6.5 and 7.5.[7][8] This range is optimal for the maleimide-thiol reaction while minimizing hydrolysis. 2. Use Freshly Prepared Reagents: Prepare your DSPE-PEG₁₂-Mal liposomes and your thiolated molecule solution immediately before conjugation. 3. Optimize Reaction Time: Minimize the reaction time to what is necessary for conjugation. Typical reaction times range from 30 minutes to 2 hours.[7][9] | |
| Inaccessible Thiol Groups on the Target Molecule: The thiol group on your protein, peptide, or other ligand may be buried within the molecule's three-dimensional structure. | 1. Introduce a Reducing Agent: Use a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and expose cysteine residues. 2. Thiolate Your Molecule: If your molecule lacks a free thiol, you can introduce one using reagents like Traut's reagent (2-iminothiolane) or by engineering a cysteine residue into your peptide or protein sequence.[10][11] | |
| Incorrect Molar Ratio of Reactants: An inappropriate ratio of maleimide to thiol groups can lead to incomplete conjugation. | 1. Optimize Molar Ratio: A slight molar excess of the maleimide group (e.g., 2:1 to 5:1 maleimide to thiol) is often recommended to drive the reaction to completion.[6][7][9] However, this should be optimized for your specific system. | |
| High Polydispersity or Aggregation of Liposomes Post-Conjugation | Cross-linking between Liposomes: If the conjugated molecule has multiple thiol groups, it can act as a bridge, causing liposomes to aggregate. | 1. Control Thiol Availability: If possible, use a molecule with a single, accessible thiol group. 2. Optimize Molar Ratio: Avoid a large excess of the thiolated molecule. |
| Instability of the Liposome Formulation: The conjugation process (e.g., pH changes, prolonged incubation) may destabilize the liposomes. | 1. Use a Post-Insertion Method: Prepare the liposomes first and then incubate them with micelles of DSPE-PEG₁₂-Mal to insert the lipid into the outer leaflet. This can be gentler on the liposomes than including the reactive lipid during initial formulation.[6] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of DSPE-PEG₁₂-Mal bioconjugation?
A1: Steric hindrance refers to the physical obstruction caused by the polyethylene glycol (PEG) chains on the surface of the liposome. These flexible polymer chains can form a hydrated layer that blocks the maleimide functional group, preventing it from reacting with the thiol group on the molecule you wish to conjugate.[1][2][3] The density and length of the PEG chains influence the degree of steric hindrance.[4][5]
Q2: How does the length of the PEG chain in DSPE-PEG-Mal affect conjugation?
A2: The PEG chain length has a significant impact. A shorter chain like PEG₁₂ may not extend the maleimide group far enough from the liposome surface, leading to hindrance. Conversely, a very long PEG chain, while extending the reactive group further, can increase the overall steric barrier and may reduce the targeting ability of the conjugated ligand.[4][5] The optimal PEG length is a balance between overcoming the steric hindrance of the liposome surface and not creating a new steric barrier with the PEG chain itself.
Q3: What is the optimal pH for the maleimide-thiol reaction?
A3: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[7][8] In this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while the rate of maleimide hydrolysis is minimized. At pH values above 8.0, the hydrolysis of the maleimide group becomes significant, reducing the number of active groups available for conjugation.[7]
Q4: How can I quantify the number of active maleimide groups on my liposomes?
A4: You can indirectly quantify the active maleimide groups using Ellman's assay.[12][13] This involves reacting the maleimide-functionalized liposomes with a known concentration of a thiol-containing compound (like L-cysteine). The unreacted thiol is then quantified by adding Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically. The reduction in the amount of free thiol corresponds to the amount of active maleimide.
Q5: Should I use the pre-insertion or post-insertion method to incorporate DSPE-PEG₁₂-Mal into my liposomes?
A5: The post-insertion method is often preferred as it can result in a higher percentage of active maleimide groups.[6] The pre-insertion method, where the DSPE-PEG₁₂-Mal is included in the initial lipid mixture, can expose the maleimide group to harsh conditions during liposome formation (e.g., sonication, extrusion), leading to hydrolysis. The post-insertion method involves incubating pre-formed liposomes with micelles of DSPE-PEG₁₂-Mal, which is a milder process.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to guide your experimental design.
Table 1: Effect of Liposome Preparation Method on Maleimide Activity
| Preparation Method | Remaining Active Maleimide Groups | Reference |
| Pre-insertion (before purification) | 63% | [6] |
| Pre-insertion (after purification) | 32% | [6] |
| Post-insertion | 76% | [6] |
Table 2: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Value/Range | Reference |
| pH | 6.5 - 7.5 | [7][8] |
| Maleimide to Thiol Molar Ratio (Peptide) | 2:1 | [7][9] |
| Maleimide to Thiol Molar Ratio (Nanobody) | 5:1 | [7][9] |
| Reaction Time (Peptide) | 30 minutes | [7][9] |
| Reaction Time (Nanobody) | 2 hours | [7][9] |
Table 3: Effect of Storage Temperature on Maleimide Reactivity
| Storage Temperature | Storage Duration | Decrease in Maleimide Reactivity | Reference |
| 4°C | 7 days | ~10% | [7][9] |
| 20°C | 7 days | ~40% | [7][9] |
Experimental Protocols
Protocol 1: Quantification of Active Maleimide Groups using Ellman's Assay
This protocol provides a method for indirectly quantifying the number of active maleimide groups on the surface of your liposomes.
Materials:
-
Maleimide-functionalized liposomes
-
L-cysteine hydrochloride monohydrate
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) - DTNB)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Spectrophotometer
Procedure:
-
Prepare a Cysteine Standard Curve:
-
Prepare a stock solution of L-cysteine in PBS.
-
Create a series of dilutions to generate a standard curve (e.g., 0-100 µM).
-
-
Reaction of Maleimide with Cysteine:
-
To a known amount of your maleimide-functionalized liposomes, add a known concentration of L-cysteine solution in molar excess.
-
As a control, add the same amount of L-cysteine to a solution of non-functionalized liposomes.
-
Incubate the mixtures at room temperature for 2 hours with gentle mixing.
-
-
Quantification of Unreacted Cysteine:
-
To each reaction mixture and the standards, add a solution of DTNB in PBS.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
-
Calculation:
-
Use the standard curve to determine the concentration of unreacted cysteine in your samples.
-
Subtract the amount of unreacted cysteine from the initial amount added to determine the amount of cysteine that reacted with the maleimide groups. This value corresponds to the concentration of active maleimide groups on your liposomes.
-
Protocol 2: Post-Insertion Method for DSPE-PEG₁₂-Mal Incorporation
This protocol describes a method for incorporating DSPE-PEG₁₂-Mal into pre-formed liposomes.
Materials:
-
Pre-formed liposomes
-
DSPE-PEG₁₂-Maleimide
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Water bath or incubator set to a temperature above the phase transition temperature (Tm) of the liposome lipids.
Procedure:
-
Prepare a DSPE-PEG₁₂-Mal Micelle Solution:
-
Dissolve the DSPE-PEG₁₂-Maleimide in PBS at a concentration that will result in the desired molar ratio in the final liposome formulation.
-
Briefly sonicate or vortex the solution to ensure the formation of micelles.
-
-
Incubation:
-
Add the DSPE-PEG₁₂-Mal micelle solution to your pre-formed liposome suspension.
-
Incubate the mixture at a temperature slightly above the Tm of the liposome lipids for 1-2 hours with gentle stirring. This facilitates the insertion of the DSPE-PEG₁₂-Mal into the liposome bilayer.
-
-
Purification:
-
Remove any unincorporated DSPE-PEG₁₂-Mal by dialysis or size exclusion chromatography.
-
-
Conjugation:
-
The resulting maleimide-functionalized liposomes are now ready for conjugation with your thiol-containing molecule.
-
Visualizations
References
- 1. Surface Engineering of Liposomes for Stealth Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of anti-EGFR-Fab’ conjugated immunoliposomes modified with two different conjugation linkers for siRNa delivery in SMMC-7721 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing DSPE-PEG-Maleimide to Ligand Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the molar ratio of DSPE-PEG-Maleimide (DSPE-PEG-Mal) to their specific ligand.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of DSPE-PEG-Mal to my ligand?
A1: The optimal molar ratio is highly dependent on the nature of your ligand (e.g., peptide, antibody, nanobody). There is no single ratio that works for all molecules. It is recommended to perform small-scale optimization experiments with a range of molar ratios.[1][2] Based on published studies, a starting point can be selected from the table below.
Q2: What are the ideal reaction conditions for the conjugation?
A2: The conjugation reaction between a maleimide group and a thiol (sulfhydryl) group is most efficient at a pH between 6.5 and 7.5.[3][4] The reaction is typically performed at room temperature for 30 minutes to 2 hours, or overnight at 4°C.[1][5] To prevent oxidation of the thiol groups on your ligand, it is crucial to use degassed buffers and consider performing the reaction under an inert atmosphere like nitrogen or argon.[2][6]
Q3: My conjugation efficiency is very low. What are the possible causes?
A3: Low conjugation efficiency can stem from several factors:
-
Hydrolysis of DSPE-PEG-Mal: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it inactive.[3][6] Always use freshly prepared or properly stored DSPE-PEG-Mal.
-
Oxidation of Ligand's Thiol Group: The sulfhydryl group (-SH) on your ligand can oxidize to form disulfide bonds (-S-S-), which do not react with maleimides.[6] Ensure your ligand has free thiol groups available for reaction.
-
Incorrect Molar Ratio: An insufficient excess of DSPE-PEG-Mal may lead to incomplete conjugation of the ligand. Conversely, a very large excess can complicate purification.
-
Suboptimal pH: Reaction pH outside the optimal range of 6.5-7.5 can significantly reduce efficiency.[3]
-
Presence of Competing Thiols: Buffers or reagents containing thiol compounds like dithiothreitol (DTT) or beta-mercaptoethanol (BME) will compete with your ligand for reaction with the maleimide.[3]
Q4: How can I prevent the maleimide group from hydrolyzing?
A4: To minimize hydrolysis, maintain the reaction pH between 6.5 and 7.5.[3][4] DSPE-PEG-Mal powder should be stored at -20°C under dry conditions.[7][8] Prepare aqueous solutions of DSPE-PEG-Mal immediately before use and avoid storing them.[4][8] Storing functionalized nanoparticles at 4°C is preferable to 20°C, as higher temperatures accelerate the loss of maleimide reactivity.[1]
Q5: My protein ligand doesn't have a free thiol group. How can I conjugate it?
A5: If your protein does not have an available cysteine residue, you can introduce thiol groups by reacting primary amines (e.g., on lysine residues) with sulfhydryl-addition reagents like 2-iminothiolane (Traut's Reagent), SATA, or SATP.[3][9] Alternatively, if your protein has disulfide bonds, these can be reduced to generate free thiols using reducing agents like TCEP (tris(2-carboxyethyl)phosphine).[2][3] TCEP is often preferred as it does not contain a thiol group itself and does not need to be removed before the conjugation step.[3]
Q6: What are the best methods to purify the final DSPE-PEG-Ligand conjugate?
A6: After the reaction, it is essential to remove unreacted starting materials. Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing smaller molecules like unreacted ligands from larger liposomes or nanoparticles.[9][10]
-
Dialysis: Useful for removing small, unreacted molecules from the final conjugate product.[1][10]
-
Precipitation: Can be used to isolate the phospholipid-PEG-peptide conjugate from unreacted materials.[10][11]
-
Reverse-Phase HPLC (RP-HPLC): Can be used for purification, especially for peptide conjugates.[12][13]
Q7: How can I confirm that the conjugation was successful?
A7: Several analytical techniques can be used to characterize the conjugate and confirm success:
-
MALDI-TOF Mass Spectrometry: A successful conjugation will result in an increase in the molecular weight of the DSPE-PEG-Mal corresponding to the mass of the attached ligand.[5][14][15]
-
SDS-PAGE: For protein and antibody conjugates, a shift to a higher molecular weight band on the gel indicates successful conjugation.[9][16]
-
HPLC Analysis: Can be used to separate the conjugate from the starting materials and confirm product formation.[11]
-
Ellman's Assay: This assay quantifies free sulfhydryl groups. A decrease in free thiols after the reaction indicates consumption during conjugation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive DSPE-PEG-Mal due to hydrolysis. | Use a fresh vial of DSPE-PEG-Mal. Store powder at -20°C under dessication.[8] Prepare solutions immediately before use.[8] |
| Oxidized Ligand: No free thiol (-SH) groups available. | Quantify free thiols with Ellman's Assay.[6] If necessary, reduce disulfide bonds with TCEP.[3] Perform the reaction in a degassed buffer under an inert atmosphere.[2][6] | |
| Incorrect pH: Reaction buffer is too acidic or too alkaline. | Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[3] | |
| Competing Reagents: Presence of thiols (e.g., DTT, BME) or primary amines (at pH > 8.5) in the buffer. | Use thiol-free buffers (e.g., PBS, HEPES).[2] If DTT was used for reduction, remove it by dialysis or desalting column before adding the maleimide reagent.[3] | |
| Poor Reproducibility | Inconsistent Reagent Activity: DSPE-PEG-Mal activity decreases over time in solution. Ligand thiol groups may re-oxidize. | Always prepare fresh DSPE-PEG-Mal and ligand solutions for each experiment. Standardize reaction times and temperatures. |
| Variable Number of Free Thiols: The number of available -SH groups on the ligand varies between batches. | Always quantify the free thiol concentration of your ligand solution using Ellman's Assay before starting the conjugation.[6] | |
| Difficulty in Purification | Large Excess of Reactants: A very high molar excess of one reactant makes its removal difficult. | Optimize the molar ratio to use a smaller excess that still provides high efficiency. |
| Inappropriate Purification Method: The chosen method is not suitable for the size and properties of the conjugate. | For large nanoparticles, try dialysis or SEC. For smaller conjugates, consider RP-HPLC or precipitation methods.[10][11] |
Data Presentation: Molar Ratios and Conjugation Efficiencies
The optimal molar ratio of DSPE-PEG-Mal to the ligand's thiol group is critical for achieving high conjugation efficiency. The following table summarizes ratios reported in various studies.
| Ligand Type | Molar Ratio (Maleimide : Thiol) | Reaction Time & Temp. | Conjugation Efficiency | Reference |
| cRGDfK (Peptide) | 2 : 1 | 30 min @ RT | 84 ± 4% | [1] |
| 11A4 (Nanobody) | 5 : 1 | 2 hr @ RT | 58 ± 12% | [1] |
| Thiol-p53 Peptide | 3 : 1 | 1 hr | Not specified | [12][13] |
| Antibody Fragment (Fab') | 26 : 1 | Overnight | ~95% | [16] |
| Generic Protein | 10:1 - 20:1 | 2 hr @ RT or Overnight @ 2-8°C | Recommended starting range | [2] |
| Antibody/Protein | 3 : 1 | 8 hr @ RT | Not specified | [6] |
Note: RT = Room Temperature. This data should be used as a guideline; optimization is required for each specific ligand.
Experimental Protocols
Protocol 1: General Conjugation of a Thiolated Ligand to DSPE-PEG-Mal
This protocol provides a general workflow. Volumes and concentrations should be optimized for your specific application.
1. Preparation of Reagents:
-
Ligand Solution: Dissolve your thiol-containing ligand (e.g., peptide or protein) in a degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS) or HEPES, pH 7.0-7.4) to a final concentration of 1-10 mg/mL.[2] Optional: If your protein requires reduction of disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 30 minutes at room temperature before proceeding.[2]
-
DSPE-PEG-Mal Solution: Immediately before use, dissolve the DSPE-PEG-Mal powder in the same degassed reaction buffer to form a micellar solution.[6] The concentration will depend on the desired molar ratio for the reaction.
2. Conjugation Reaction:
-
Under gentle stirring, add the freshly prepared DSPE-PEG-Mal solution to the ligand solution to achieve the desired molar ratio (e.g., starting with a 5:1 to 10:1 molar excess of maleimide to thiol).
-
If the reaction is sensitive to oxygen, flush the headspace of the reaction vial with an inert gas (nitrogen or argon) and seal it tightly.[2][6]
-
Incubate the reaction mixture. Common conditions are 2 hours at room temperature or overnight at 4°C, protected from light.[2]
3. Quenching the Reaction (Optional):
-
To stop the reaction and quench any unreacted maleimide groups, a small molecule thiol such as 2-mercaptoethanol or cysteine can be added in a slight excess.
4. Purification of the Conjugate:
-
Remove unreacted ligand, DSPE-PEG-Mal, and quenching agent using a suitable method based on the size and properties of your final product.
-
For nanoparticles/liposomes: Use size exclusion chromatography or dialysis against the storage buffer.[10]
-
For soluble conjugates: Use RP-HPLC or dialysis with an appropriate molecular weight cutoff (MWCO) membrane.[10]
5. Characterization and Storage:
-
Confirm successful conjugation using methods like MALDI-TOF MS or SDS-PAGE.[9][14]
-
Store the purified conjugate under appropriate conditions. For many bioconjugates, storage at 2-8°C for short-term use or at -20°C for long-term use is recommended.[2]
Visualizations
Caption: General experimental workflow for DSPE-PEG-Mal to ligand conjugation.
Caption: Troubleshooting flowchart for low conjugation efficiency.
Caption: Key chemical pathways in the maleimide conjugation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encapsula.com [encapsula.com]
- 7. DSPE PEG Maleimide, DSPE-PEG-MAL [nanocs.net]
- 8. nanocs.net [nanocs.net]
- 9. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP1738770A1 - Method for synthesis of phospholipids-PEG-biomolecule conjugates - Google Patents [patents.google.com]
- 12. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle for Antibody Conjugation: DSPE-PEG12-Maleimide vs. DSPE-PEG-NHS
For researchers, scientists, and drug development professionals navigating the complexities of antibody conjugation, the choice of linker chemistry is a critical determinant of conjugate performance. This guide provides an in-depth, data-supported comparison of two widely used heterobifunctional lipids: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl ester (polyethylene glycol)] (DSPE-PEG-NHS). We delve into their reaction mechanisms, conjugation efficiencies, stability profiles, and impact on antibody function to empower you with the knowledge to select the optimal reagent for your application.
At the heart of targeted therapies, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, lies the precise and stable attachment of a payload or delivery vehicle to a monoclonal antibody (mAb). DSPE-PEG derivatives are amphiphilic molecules that readily incorporate into lipid-based nanoparticles and liposomes, with the polyethylene glycol (PEG) spacer enhancing biocompatibility and circulation time, and the terminal reactive group facilitating antibody attachment. This compound and DSPE-PEG-NHS represent two distinct chemical strategies for achieving this conjugation, each with its own set of advantages and disadvantages.
The Chemistry of Conjugation: A Tale of Two Reactive Groups
The fundamental difference between this compound and DSPE-PEG-NHS lies in their reactive moieties and, consequently, their target functional groups on the antibody.
DSPE-PEG12-Maleimide features a maleimide group that specifically reacts with the sulfhydryl (thiol) groups of cysteine residues on the antibody. This reaction, a Michael addition, forms a stable thioether bond. Since native antibodies have a limited number of free cysteine residues, this approach often requires the reduction of interchain disulfide bonds to generate reactive thiols, offering a degree of site-specificity.
DSPE-PEG-NHS , on the other hand, possesses an N-hydroxysuccinimide (NHS) ester. This group reacts with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine of the antibody, to form a stable amide bond. Given the abundance of lysine residues on the surface of a typical antibody, NHS-ester chemistry generally results in a more heterogeneous population of conjugates.
Performance Showdown: A Data-Driven Comparison
The choice between maleimide and NHS-ester chemistry has significant implications for the entire drug development pipeline, from manufacturing to in vivo efficacy. Below, we summarize key performance parameters based on available experimental data.
| Parameter | DSPE-PEG12-Maleimide | DSPE-PEG-NHS | Key Considerations |
| Target Residue | Cysteine (Thiol) | Lysine (Amine) | Cysteine conjugation can be more site-specific. |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.5[1] | Maleimide is prone to hydrolysis at higher pH. |
| Conjugation Efficiency | Generally high and rapid[2] | Can be variable depending on lysine accessibility | Maleimide reactions are often faster. |
| Linkage Stability | Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation[3][4][5][6] | Amide bond is highly stable | Stability of maleimide conjugates is a significant concern. |
| Product Homogeneity | Can be more homogeneous due to fewer available cysteines | Generally heterogeneous due to numerous surface lysines | Site-directed mutagenesis can improve homogeneity for both. |
| Impact on Antibody Affinity | Risk of disrupting disulfide bonds crucial for antibody structure | Generally lower risk of impacting antigen-binding sites | Depends on the specific antibody and location of reactive residues. |
| Immunogenicity | Maleimide-conjugated proteins may exhibit enhanced immunogenicity[7][8] | Generally considered to have lower immunogenic potential | The overall formulation plays a crucial role. |
In-Depth Analysis: Stability, a Critical Bottleneck for Maleimide Conjugates
A significant drawback of maleimide chemistry is the potential for the formed thiosuccinimide linkage to undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the plasma. This can lead to the premature release of the conjugated payload, reducing therapeutic efficacy and potentially causing off-target toxicity[3][4][5][6].
Several strategies have been developed to enhance the stability of maleimide conjugates:
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can undergo hydrolysis to form a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction. This process can be promoted by factors such as local charge and solvent accessibility at the conjugation site[2].
-
Next-Generation Maleimides: Modifications to the maleimide ring, such as the use of N-aryl maleimides, have been shown to accelerate thiosuccinimide hydrolysis and improve conjugate stability[2].
In contrast, the amide bond formed through NHS-ester chemistry is exceptionally stable under physiological conditions, making DSPE-PEG-NHS a more reliable choice when long-term stability is paramount.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for conjugating antibodies to DSPE-PEG lipids. Optimal conditions, such as molar ratios and incubation times, should be determined empirically for each specific antibody and application.
DSPE-PEG12-Maleimide Conjugation Protocol
This protocol involves the thiolation of the antibody followed by conjugation to the maleimide-functionalized lipid.
Detailed Steps:
-
Antibody Thiolation: Reduce a portion of the antibody's interchain disulfide bonds using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). The molar ratio of reducing agent to antibody will determine the number of free thiols generated.
-
Purification: Remove the excess reducing agent using a desalting column.
-
Conjugation: Immediately mix the thiolated antibody with this compound in a buffer at pH 6.5-7.5. The reaction is typically rapid and can be carried out at room temperature.
-
Quenching: Quench any unreacted maleimide groups by adding a small molecule thiol such as cysteine or 2-mercaptoethanol.
-
Final Purification: Purify the antibody-lipid conjugate from unconjugated lipid and antibody using a suitable method like size exclusion chromatography.
DSPE-PEG-NHS Conjugation Protocol
This protocol directly conjugates the NHS-ester functionalized lipid to the primary amines of the antibody.
Detailed Steps:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS) at a pH of 7.0-8.5.
-
NHS-Ester Solution: Dissolve the DSPE-PEG-NHS in a small amount of a water-miscible organic solvent like DMSO immediately before use, as NHS esters are susceptible to hydrolysis.
-
Conjugation: Add the DSPE-PEG-NHS solution to the antibody solution with gentle mixing. The reaction is typically carried out at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding an excess of a primary amine-containing buffer, such as Tris or glycine, to quench any unreacted NHS esters.
-
Final Purification: Remove unconjugated lipid and quenching reagents by dialysis or size exclusion chromatography.
Conclusion: Selecting the Right Tool for the Job
The choice between DSPE-PEG12-Maleimide and DSPE-PEG-NHS is not a one-size-fits-all decision. It requires a careful consideration of the specific antibody, the intended application, and the desired characteristics of the final conjugate.
Choose DSPE-PEG12-Maleimide when:
-
Site-specific or more controlled conjugation is desired.
-
The antibody has available and accessible cysteine residues (or can be engineered to have them).
-
The potential for instability of the thioether bond can be tolerated or mitigated through formulation or linker design.
Choose DSPE-PEG-NHS when:
-
High stability of the conjugate is a primary concern.
-
A more random and potentially higher degree of conjugation is acceptable.
-
The antibody's lysine residues are not critical for its antigen-binding activity.
Ultimately, empirical testing and thorough characterization of the resulting conjugates are essential to validate the chosen strategy and ensure the development of a safe and effective targeted therapeutic.
References
- 1. DSPE-PEG-NHS | AxisPharm [axispharm.com]
- 2. kinampark.com [kinampark.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maleimide conjugation markedly enhances the immunogenicity of both human and murine idiotype-KLH vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing DSPE-PEG12-Mal Conjugates: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals working with lipid-based drug delivery systems, the precise characterization of functionalized PEGylated lipids is paramount. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the characterization of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal). We present a comparative analysis of performance, supported by detailed experimental protocols and visual workflows, to aid in the selection of the most appropriate analytical strategy.
Performance Comparison of Analytical Techniques
The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, such as molecular weight confirmation, purity assessment, or stability analysis. The following table summarizes the key performance attributes of mass spectrometry (MALDI-TOF and ESI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).
| Technique | Key Performance Parameters | Information Provided | Advantages | Limitations |
| MALDI-TOF MS | Mass Accuracy: <50 ppmResolution: >10,000 FWHMSensitivity: fmol to pmol range | - Average molecular weight- Polydispersity (distribution of PEG units)- Identification of impurities and byproducts | - High throughput- Relatively tolerant to salts and buffers- Simple sample preparation | - Can be challenging for complex mixtures- Potential for fragmentation of labile molecules- Ionization suppression effects can impact quantitation[1] |
| ESI-MS | Mass Accuracy: <5 ppmResolution: >50,000 FWHMSensitivity: amol to fmol range | - Precise molecular weight of individual oligomers- Structural information via fragmentation (MS/MS)- Purity assessment | - High sensitivity and resolution- Can be coupled with liquid chromatography (LC-MS) for complex mixture analysis | - Less tolerant to salts and buffers- Can produce complex spectra with multiple charge states- Potential for in-source fragmentation |
| NMR Spectroscopy | Limit of Detection (Maleimide): µmol to mmol range | - Confirmation of chemical structure- Presence and integrity of the maleimide group- Purity assessment (detection of residual solvents or starting materials) | - Non-destructive- Provides detailed structural information- Quantitative with appropriate standards | - Lower sensitivity compared to mass spectrometry- Can be complex to interpret for large, polydisperse molecules |
| HPLC (RP-HPLC) | Accuracy: High (with appropriate standards)Limit of Quantitation: ~0.2% for impurities[2] | - Purity assessment (separation of starting materials, byproducts)- Quantification of the conjugate- Stability studies (monitoring degradation) | - Highly accurate and reproducible for quantification- Robust and widely available- Can be coupled with various detectors (UV, ELSD, MS) | - Does not provide direct molecular weight information- Method development can be time-consuming- Requires a chromophore for UV detection or a suitable alternative detector |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for the characterization of this compound using the discussed techniques.
MALDI-TOF Mass Spectrometry
a) Sample Preparation: [3][4][5][6]
-
Analyte Solution: Dissolve this compound in a suitable organic solvent (e.g., chloroform, methanol, or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a 1:1 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid (TFA) in water.
-
Spotting: Mix the analyte solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form co-crystals.
b) Instrumentation and Data Acquisition:
-
Instrument: MALDI-TOF Mass Spectrometer
-
Mode: Positive ion reflector mode
-
Laser: Nitrogen laser (337 nm)
-
Acceleration Voltage: 20-25 kV
-
Data Analysis: The acquired spectrum will show a distribution of peaks corresponding to the different PEG oligomers of the this compound conjugate. The average molecular weight and polydispersity can be calculated from this distribution.
ESI-Mass Spectrometry
a) Sample Preparation: [7]
-
Analyte Solution: Dissolve this compound in a solvent compatible with electrospray ionization, such as methanol or acetonitrile/water (1:1 v/v), to a concentration of approximately 10 µg/mL.
-
Additives: Acidify the solution with 0.1% formic acid to promote protonation and improve ionization efficiency.
b) Instrumentation and Data Acquisition:
-
Instrument: ESI-TOF or ESI-Orbitrap Mass Spectrometer
-
Mode: Positive ion mode
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV
-
Data Analysis: The resulting spectrum will display a series of multiply charged ions for each PEG oligomer. Deconvolution of the spectrum is necessary to determine the exact mass of each component.
¹H NMR Spectroscopy
a) Sample Preparation: [8]
-
Sample: Dissolve 5-10 mg of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
b) Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Experiment: ¹H NMR
-
Data Analysis: The presence of the maleimide group can be confirmed by the characteristic singlet peak around 6.7-6.9 ppm.[9][10] The integration of this peak relative to other characteristic peaks of the DSPE and PEG moieties can be used to assess the purity and integrity of the conjugate.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
a) Sample Preparation:
-
Sample Solution: Dissolve this compound in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
b) Chromatographic Conditions: [2][11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 30% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm (for the phosphate group) or an Evaporative Light Scattering Detector (ELSD) for universal detection.
-
Data Analysis: The retention time and peak area of the main peak corresponding to this compound are used for purity assessment and quantification against a standard curve.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the characterization of this compound using Mass Spectrometry and NMR Spectroscopy.
Caption: Mass Spectrometry workflow for this compound characterization.
Caption: NMR spectroscopy workflow for this compound characterization.
By understanding the strengths and limitations of each technique and following robust experimental protocols, researchers can confidently and accurately characterize this compound conjugates, ensuring the quality and consistency of their advanced drug delivery systems.
References
- 1. Validation of MALDI-MS imaging data of selected membrane lipids in murine brain with and without laser postionization by quantitative nano-HPLC-MS using laser microdissection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation and detection of bis-maleimide-polyethylene glycol and mono-maleimide-polyethylene glycol by reversed-phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 4. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 5. youtube.com [youtube.com]
- 6. MALDI Sample Preparation: the Ultra Thin Layer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of polyethylene glycol-conjugated liposome components by using reversed-phase high-performance liquid chromatography with UV and evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Targeting of DSPE-PEG(12)-Maleimide Liposomes: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, validating the targeting efficiency of drug delivery systems is a critical step. DSPE-PEG(12)-Maleimide (Mal) liposomes offer a versatile platform for targeted drug delivery by enabling the conjugation of thiol-containing ligands, such as peptides and antibody fragments, to the liposome surface. This guide provides a comparative overview of essential functional assays to validate the targeting of these liposomes, supported by experimental data and detailed protocols.
The maleimide group reacts with free sulfhydryl groups on targeting moieties, forming a stable thioether bond. This method of conjugation is highly efficient and specific. The targeting efficacy of the resulting liposomes is then assessed through a series of in vitro and in vivo functional assays to confirm enhanced delivery to the target cells and tissues.
In Vitro Functional Assays: A Head-to-Head Comparison
A panel of in vitro assays is crucial for the initial validation of targeted liposomes. These assays assess cellular uptake, cytotoxicity, and the mechanism of internalization. Below is a comparison of DSPE-PEG-Mal liposomes with non-targeted liposomes and another common targeting strategy, folate-targeted liposomes.
| Assay | DSPE-PEG-Mal Liposomes | Folate-PEG Liposomes | Non-Targeted Liposomes | Key Findings |
| Cellular Uptake (Flow Cytometry) | Significantly higher fluorescence intensity in target cells compared to non-targeted liposomes. | 45-fold higher uptake in folate receptor-positive cells compared to non-targeted liposomes. | Baseline level of uptake, primarily through non-specific endocytosis. | Both maleimide and folate targeting significantly enhance cellular uptake in receptor-positive cells. |
| Cytotoxicity (MTT Assay) | Lower IC50 value of encapsulated drug compared to non-targeted liposomes, indicating enhanced cell killing. | 85-times higher cytotoxicity of doxorubicin in targeted liposomes compared to unmodified liposomes. | Higher IC50 value, requiring more drug to achieve the same level of cytotoxicity. | Enhanced cytotoxicity is a direct consequence of increased intracellular drug delivery by targeted liposomes. |
| Internalization (Confocal Microscopy) | Visualization of liposome internalization and colocalization with endo-lysosomal compartments. | Efficient internalization into cancer cells via folate receptor-mediated endocytosis. | Minimal and diffuse intracellular signal. | Confocal microscopy provides visual confirmation of the enhanced and specific internalization of targeted liposomes. |
| Endosomal Escape | Crucial for cytosolic drug delivery; can be assessed by assays like the calcein leakage assay. | Also requires endosomal escape for the therapeutic agent to reach its intracellular target. | Endosomal escape is less critical if uptake is minimal. | The ability to escape the endosome is a key determinant of the ultimate therapeutic efficacy of the encapsulated drug. |
In Vivo Validation: Biodistribution and Therapeutic Efficacy
In vivo studies are essential to confirm the targeting capabilities of DSPE-PEG-Mal liposomes in a complex biological environment. These studies typically involve animal models of the target disease.
| Assay | DSPE-PEG-Mal Liposomes | Non-Targeted Liposomes | Key Findings |
| Biodistribution | Enhanced accumulation in tumor tissue compared to non-targeted liposomes. | Higher accumulation in organs of the reticuloendothelial system (RES) like the liver and spleen. | Maleimide-mediated targeting can significantly improve tumor accumulation and reduce off-target effects. |
| Therapeutic Efficacy | Significantly greater tumor growth inhibition and prolonged survival in tumor-bearing mice. | Limited therapeutic effect at comparable doses. | Improved tumor targeting translates directly to enhanced therapeutic outcomes in vivo. |
Experimental Workflows and Mechanisms
To aid in the design and execution of these validation studies, the following diagrams illustrate the typical experimental workflows and the proposed mechanism of maleimide-liposome targeting.
Caption: A typical workflow for the in vitro validation of targeted liposomes.
Caption: Proposed mechanism of thiol-mediated targeting and internalization.
Detailed Experimental Protocols
Cellular Uptake Analysis by Flow Cytometry
-
Cell Preparation : Seed target cells in 6-well plates and culture until they reach 70-80% confluency.
-
Liposome Incubation : Incubate the cells with fluorescently labeled (e.g., Rhodamine-PE or DiD) DSPE-PEG-Mal liposomes and control liposomes at a specific lipid concentration for 1-4 hours at 37°C.
-
Cell Harvesting : Wash the cells three times with cold PBS to remove unbound liposomes. Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry : Resuspend the cells in FACS buffer and analyze them using a flow cytometer. Gate the live cell population and measure the mean fluorescence intensity to quantify liposome uptake.
Cytotoxicity Assessment by MTT Assay
-
Cell Seeding : Seed target cells in a 96-well plate at a density of 5,000-10,000 cells
A Head-to-Head Comparison: Pre-Insertion vs. Post-Insertion of DSPE-PEG12-Mal in Targeted Liposome Formulation
For researchers, scientists, and drug development professionals, the method of incorporating functionalized lipids into liposomal drug delivery systems is a critical decision that impacts stability, targeting efficiency, and overall therapeutic efficacy. This guide provides a comprehensive comparative analysis of two widely used techniques for incorporating 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal): pre-insertion and post-insertion.
This analysis is supported by experimental data to aid in the selection of the most appropriate method for your specific application.
Executive Summary
The choice between pre-insertion and post-insertion of this compound hinges on a trade-off between procedural simplicity and the chemical stability of the maleimide group. The post-insertion method generally offers significant advantages in preserving the reactivity of the maleimide moiety, leading to more efficient conjugation of targeting ligands. In contrast, the pre-insertion method, while straightforward, can lead to a considerable loss of active maleimide groups due to hydrolysis during the liposome preparation process.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the performance of pre-insertion and post-insertion methods for DSPE-PEG-Maleimide incorporation.
| Parameter | Pre-Insertion | Post-Insertion | Key Findings |
| Active Maleimide Groups Remaining | 63% (before purification), 32% (after purification)[1][2] | 76%[1][2] | The post-insertion method shows significantly higher retention of active maleimide groups, which are crucial for ligand conjugation.[1][2] |
| PEG-Lipid Requirement | Higher | Lower | Pre-inserted liposomes require almost double the amount of PEG-lipid to achieve a similar change in zeta potential compared to post-inserted liposomes.[3] |
| Circulation Capability | Lower | Higher | Irinotecan-loaded, post-inserted liposomes demonstrated higher circulation capability compared to their pre-inserted counterparts.[3] |
| In Vitro Binding & Cytotoxicity | Similar to Post-Insertion (when optimized) | Similar to Pre-Insertion (when optimized) | Studies comparing immunoliposomes found that the in vitro binding, uptake, and cytotoxicity were similar for both methods.[4] |
| In Vivo Therapeutic Efficacy | Similar to Post-Insertion (when optimized) | Similar to Pre-Insertion (when optimized) | No significant differences were observed in the in vivo therapeutic efficacy in a murine model of human B-lymphoma between the two methods.[4] |
| DSPE-PEG-Mal Retention | Not explicitly quantified, but loss is implied through hydrolysis. | >90% | A study observed a retention of over 90% of DSPE-PEG-Mal within the liposomal solution following the post-insertion protocol.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of your own studies.
Pre-Insertion Method: Thin Film Hydration
This method involves the inclusion of this compound in the initial lipid mixture before the formation of liposomes.
-
Lipid Film Preparation:
-
Co-dissolve the desired structural lipids (e.g., DSPC, Cholesterol) and this compound in a suitable organic solvent (e.g., chloroform). A typical molar ratio might be DSPC:Cholesterol:this compound at 7:3:1.[6]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under a high vacuum for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) at a temperature above the phase transition temperature of the lipids (e.g., 65°C for DSPC-containing liposomes).[6] The solution containing the drug to be encapsulated can be used for hydration.
-
Agitate the flask to ensure complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Downsize the MLVs to form small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) at a temperature above the lipid phase transition temperature.[6]
-
-
Purification:
-
Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.
-
Post-Insertion Method
This technique involves the insertion of this compound into pre-formed liposomes.
-
Preparation of Pre-formed Liposomes:
-
Prepare liposomes using the thin film hydration and extrusion method as described above, but without the inclusion of this compound in the initial lipid film.
-
-
Preparation of this compound Micelles:
-
Dissolve this compound in an aqueous buffer to form a micellar solution.[7]
-
-
Incubation and Insertion:
-
Incubate the pre-formed liposomes with the this compound micellar solution at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a defined period (e.g., 30-60 minutes).[8]
-
-
Purification:
-
Remove any unincorporated this compound micelles via dialysis or size exclusion chromatography.[8]
-
Ligand Conjugation via Thiol-Maleimide Chemistry
This protocol is applicable to liposomes prepared by either method, provided there are active maleimide groups on the surface.
-
Thiolation of Ligand (if necessary):
-
If the targeting ligand (e.g., antibody, peptide) does not have a free thiol group, it can be introduced using a reagent like 2-iminothiolane (Traut's reagent).
-
-
Conjugation Reaction:
-
Incubate the maleimide-functionalized liposomes with the thiolated ligand in a suitable buffer (e.g., PBS, pH 7.0-7.4) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.[9]
-
The reaction is typically carried out at room temperature for several hours or overnight.
-
-
Quenching of Unreacted Maleimides:
-
Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to quench any unreacted maleimide groups.[10]
-
-
Purification:
-
Remove the unconjugated ligand and quenching agent by size exclusion chromatography or dialysis.
-
Mandatory Visualization
Experimental Workflows
References
- 1. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo comparison of immunoliposomes made by conventional coupling techniques with those made by a new post-insertion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Liposomes surface conjugated with human hemoglobin target delivery to macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encapsula.com [encapsula.com]
- 8. encapsula.com [encapsula.com]
- 9. encapsula.com [encapsula.com]
- 10. eg-fr.uc.pt [eg-fr.uc.pt]
A Comparative Guide to the Quantification of Maleimide Reactivity on DSPE-PEG12-Mal Liposomes
For researchers and drug development professionals leveraging liposomal nanocarriers, the efficiency of bioconjugation is paramount to achieving targeted delivery and therapeutic efficacy. The maleimide-thiol reaction is a cornerstone of bioconjugation, prized for its high selectivity and efficiency under physiological conditions.[1] This guide provides a comprehensive comparison of methods to quantify the reactivity of maleimide groups on the surface of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (DSPE-PEG12-Mal) liposomes, offering insights into experimental protocols and alternative strategies.
The stability of the maleimide group is a critical consideration, as it is susceptible to hydrolysis, particularly at pH values above 7.5, which renders it inactive for conjugation.[2][3] This underscores the importance of accurate quantification to ensure reproducible and efficient bioconjugation.
Comparison of Liposome Preparation Methods on Maleimide Activity
The method of incorporating DSPE-PEG-Maleimide into the liposome significantly impacts the final number of active maleimide groups available for conjugation. Two common methods are pre-insertion and post-insertion.[2][4]
| Preparation Method | Description | Active Maleimide Groups (%) | Impact of Purification | Reference |
| Pre-insertion | DSPE-PEG-Mal is included with other lipids during the initial liposome formation process. | 63% | Activity can dramatically decrease to as low as 32% after purification steps like dialysis.[2][4] | [2],[4] |
| Post-insertion | Pre-formed liposomes are incubated with micelles of DSPE-PEG-Mal, allowing the lipid-PEG to insert into the existing bilayer. | 76% | Shows minimal impact on maleimide activity, preserving a higher number of reactive sites.[2][4] | [2],[4] |
Key Takeaway: The post-insertion method is demonstrably superior for preserving the reactivity of maleimide groups on the liposome surface.[2][4]
Quantitative Analysis of Maleimide Reactivity
The most prevalent method for quantifying maleimide groups on a nanoparticle surface is an indirect colorimetric assay known as the reverse Ellman's assay.[4][5]
Reverse Ellman's Assay
This method involves two main steps:
-
Reaction of the maleimide-functionalized liposomes with a known excess of a thiol-containing molecule (e.g., L-cysteine).
-
Quantification of the unreacted thiol using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically.
The amount of maleimide is determined by subtracting the amount of unreacted thiol from the initial amount added.[4]
| Parameter | Value/Condition | Reference |
| Thiol Reagent | L-cysteine or 2-mercaptoethanol | [4],[5] |
| Reaction pH | 6.5 - 7.5 (to balance reactivity and minimize hydrolysis) | [6],[1] |
| Quantification Wavelength | 412 nm (for the DTNB reaction product) | [5] |
| Stoichiometry | 1:1 reaction between maleimide and thiol | [4] |
Alternative Quantification and Conjugation Strategies
While the reverse Ellman's assay is a robust method, other techniques and alternative conjugation chemistries exist.
| Strategy | Description | Advantages | Disadvantages | Reference |
| Fluorescent Maleimide Quantification Kits | Commercially available kits that utilize a fluorescent probe that reacts with unreacted maleimides. | High sensitivity. | Can be more expensive than colorimetric assays. | [5] |
| PDP-Liposomes | Liposomes functionalized with a pyridyldithiopropionyl (PDP) group, which can be reduced to expose a thiol for reaction with a maleimide-functionalized ligand. | Offers an alternative orientation for conjugation. | Requires an additional reduction step. | [7] |
| Carbodiimide Chemistry | Utilizes reagents like EDC to couple amine-containing ligands to carboxyl-functionalized liposomes. | Well-established method. | Can have lower coupling efficiencies compared to click chemistry. | [8] |
| Click Chemistry | Involves bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | High efficiency and specificity. | May require catalysts that could affect the integrity of the liposome or ligand. | [8] |
| Alternative Polymers | Polysarcosine (pSar), zwitterionic polymers, and poly(amino acid)-based lipopolymers are being explored as alternatives to PEG to reduce immunogenicity. | Potentially improved biocompatibility and reduced immunogenicity. | May require different conjugation and quantification methods. | [9] |
Experimental Protocols
Protocol 1: Quantification of Maleimide Groups using Reverse Ellman's Assay
Materials:
-
This compound Liposome suspension
-
L-cysteine solution (e.g., 1.5 mM in PBS, pH 7.0)
-
Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in PBS, pH 7.0)
-
Phosphate Buffered Saline (PBS), pH 7.0
-
Microplate reader
Procedure:
-
Reaction with L-cysteine:
-
Mix a known volume of the maleimide-liposome suspension with a known excess volume and concentration of L-cysteine solution.
-
Incubate the mixture at room temperature for a sufficient time to ensure complete reaction (e.g., 2 hours with gentle mixing).[5]
-
-
Quantification of Unreacted L-cysteine:
-
Prepare a standard curve of L-cysteine in PBS.
-
In a 96-well plate, add a sample of the reaction mixture from step 1.
-
Add the DTNB solution to each well containing the samples and standards.
-
Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Calculation:
-
Determine the concentration of unreacted L-cysteine in the reaction mixture using the standard curve.
-
Calculate the initial moles of L-cysteine added.
-
Calculate the moles of unreacted L-cysteine.
-
The moles of maleimide are equal to the initial moles of L-cysteine minus the moles of unreacted L-cysteine.
-
Protocol 2: Post-Insertion of this compound into Pre-formed Liposomes
Materials:
-
Pre-formed liposomes
-
This compound
-
Buffer (e.g., PBS, pH 7.4)
-
Chloroform or methylene chloride
-
Rotary evaporator or nitrogen stream
Procedure:
-
Dissolve the required amount of this compound in chloroform or methylene chloride in a round-bottom flask.[3]
-
Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film.
-
Hydrate the lipid film with a small volume of buffer to form a micellar solution.[3]
-
Add the this compound micellar solution to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the phase transition temperature of the liposome lipids (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to facilitate the insertion of the this compound into the liposome bilayer.[3]
-
Cool the liposome suspension to room temperature.
-
The resulting liposomes with surface-exposed maleimide groups are now ready for quantification or conjugation.
Visualizations
Caption: Covalent bond formation between a maleimide-functionalized liposome and a thiol-containing ligand.
Caption: Hydrolysis of the maleimide ring to an inactive maleamic acid at alkaline pH.
Caption: Workflow for the quantification of maleimide groups using the reverse Ellman's assay.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encapsula.com [encapsula.com]
- 8. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
